5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one
Description
Properties
IUPAC Name |
3-oxatricyclo[7.3.1.05,13]trideca-1(12),4,9(13),10-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-12-10-6-2-4-8-3-1-5-9(7-14-12)11(8)10/h2,4,6-7H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGWXYJMKXOHSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=COC(=O)C3=CC=C2)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461892 | |
| Record name | 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14935-18-3 | |
| Record name | 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis and characterization of the saturated lactone, 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one. While direct literature on this specific saturated naphthopyranone is limited, this document outlines a plausible and robust synthetic pathway starting from the readily available 1,8-naphthalic anhydride. The proposed synthesis involves a two-step reduction process: initial reduction of the anhydride to an unsaturated lactone, followed by catalytic hydrogenation to yield the target saturated compound. This guide also provides a comprehensive summary of the expected characterization data, including predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry values, extrapolated from spectral data of structurally related compounds. Detailed experimental protocols and logical workflow diagrams are provided to assist researchers in the practical synthesis and identification of this compound.
Introduction
The naphthopyranone core is a significant scaffold in medicinal chemistry and materials science. While many studies have focused on unsaturated 1H,3H-naphtho[1,8-cd]pyran-1-one derivatives, the saturated analogue, this compound, represents an under-explored area with potential for novel applications. The saturation of the pyran ring introduces conformational flexibility and alters the electronic properties of the molecule, which could lead to unique biological activities or material characteristics.
This guide provides a comprehensive approach to the synthesis and characterization of this target molecule, addressing the current gap in the scientific literature.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a two-step process commencing with the commercially available 1,8-naphthalic anhydride.
Step 1: Reduction of 1,8-Naphthalic Anhydride to 1H,3H-naphtho[1,8-cd]pyran-1-one.
The initial step involves the selective reduction of one of the carbonyl groups of the anhydride to a methylene group to form the unsaturated lactone. This can be achieved using a mild reducing agent.
Step 2: Catalytic Hydrogenation of 1H,3H-naphtho[1,8-cd]pyran-1-one.
The second step involves the saturation of the double bond within the pyran ring of the unsaturated lactone intermediate via catalytic hydrogenation to yield the final product, this compound.
Experimental Protocols
Synthesis of 1H,3H-naphtho[1,8-cd]pyran-1-one (Intermediate)
Materials:
-
1,8-Naphthalic anhydride
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1,8-naphthalic anhydride in ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess sodium borohydride by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 1H,3H-naphtho[1,8-cd]pyran-1-one.
Synthesis of this compound (Target Compound)
Materials:
-
1H,3H-naphtho[1,8-cd]pyran-1-one
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 1H,3H-naphtho[1,8-cd]pyran-1-one in methanol or ethyl acetate in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Securely attach the flask to a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Characterization Data
The following tables summarize the expected quantitative data for the target compound based on the analysis of structurally similar molecules.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₀O₂ |
| Molecular Weight | 198.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | ~150-160 °C |
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | Ar-H |
| ~7.4-7.6 | m | 3H | Ar-H |
| ~7.2-7.3 | d | 1H | Ar-H |
| ~5.3 | t | 2H | -CH₂-O- |
| ~3.1 | t | 2H | -CH₂-C=O |
| ~2.2 | m | 2H | -CH₂- |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O |
| ~135-140 | Ar-C (quaternary) |
| ~125-130 | Ar-CH |
| ~120-125 | Ar-C (quaternary) |
| ~65 | -CH₂-O- |
| ~30 | -CH₂-C=O |
| ~25 | -CH₂- |
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950, 2870 | Medium | Aliphatic C-H stretch |
| ~1740-1760 | Strong | C=O stretch (saturated δ-lactone)[1][2][3] |
| ~1600, 1470 | Medium | Aromatic C=C stretch |
| ~1250-1150 | Strong | C-O stretch (ester)[1] |
Table 5: Predicted Mass Spectrometry Data (EI)
| m/z | Predicted Fragment |
| 198 | [M]⁺ |
| 170 | [M - CO]⁺ |
| 141 | [M - CO - CHO]⁺ |
| 115 | [Naphthalene fragment]⁺ |
Logical Workflow for Compound Characterization
The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.
References
Physicochemical Properties of Naphthopyran Analogues: A Comparative Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the physicochemical properties of compounds structurally related to 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one. Due to a lack of available experimental data for the specified molecule, this document provides a comprehensive summary of known properties for several analogous naphtho[1,8-cd]pyran derivatives. The presented data, including molecular weight, melting point, and boiling point, is intended to serve as a reference point for researchers and professionals engaged in drug development and scientific investigation involving this class of compounds. All quantitative data has been consolidated into a structured table for comparative analysis. Methodologies for the experimental determination of these properties are outlined, and a conceptual workflow for physicochemical characterization is provided in DOT language.
Introduction
The naphthopyran scaffold is a core structural motif found in a variety of biologically active compounds and functional materials. Understanding the physicochemical properties of these molecules is fundamental to their application, particularly in the field of drug discovery and development, where properties such as solubility, melting point, and molecular weight are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. This guide focuses on derivatives of the naphtho[1,8-cd]pyran ring system, providing a comparative analysis of their key physicochemical characteristics.
Comparative Physicochemical Data
The following table summarizes the available quantitative data for several compounds structurally related to this compound. It is crucial to note that these are distinct molecules, and their properties are provided for comparative and estimation purposes only.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione | 81-84-5 | C₁₂H₆O₃ | 198.17 | 274-275 | Not available |
| 6-Chloro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | 4053-08-1 | C₁₂H₅ClO₃ | 232.62 | Not available | Not available |
| 5-Hydroxy-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | 23204-36-6 | C₁₂H₆O₄ | 214.17 | 281 | 509.4 at 760 mmHg |
| 5-Nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | Not available | C₁₂H₅NO₅ | 243.17 | 247-249 (dec.) | ~386.04 (estimate) |
| 6-Bromo-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | 81-86-7 | C₁₂H₅BrO₃ | 277.07 | Not available | Not available |
| 3-Hydroxy-1H,3H-naphtho[1,8-cd]pyran-1-one | 5656-90-6 | C₁₂H₈O₃ | 200.19 | 175-176 | Not available |
Data sourced from various chemical databases. Note that some data points are estimates or have limited experimental validation.
Experimental Protocols
While specific experimental protocols for this compound are not available in the cited literature, standard methodologies for determining the physicochemical properties of organic compounds are well-established. The following outlines general procedures that would be applicable.
Melting Point Determination
Methodology: The melting point of a solid compound can be determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
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Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
Boiling Point Determination
Methodology: The boiling point of a liquid compound can be determined by distillation or using a micro-boiling point method.
-
Sample Preparation: A small volume of the liquid is placed in a test tube with a boiling chip.
-
Apparatus Setup: A thermometer is positioned with the bulb just above the liquid surface. For micro-determination, a sealed capillary tube is inverted into a larger capillary containing the sample.
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Heating: The sample is heated gently.
-
Observation: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, observed as a steady stream of bubbles and constant temperature during boiling.
Solubility Assessment
Methodology: A qualitative or quantitative assessment of solubility can be performed in various solvents.
-
Solvent Selection: A range of standard laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) is selected.
-
Sample Addition: A small, known amount of the compound (e.g., 1 mg) is added to a known volume of the solvent (e.g., 1 mL) in a vial.
-
Observation: The mixture is agitated, and the solubility is observed at room temperature and, if necessary, with gentle heating. Solubility can be categorized as soluble, partially soluble, or insoluble. For quantitative analysis, techniques like UV-Vis spectroscopy or HPLC can be used to determine the concentration of the dissolved compound.
Conceptual Experimental Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a novel compound like this compound.
Conclusion
This technical guide provides a comparative overview of the physicochemical properties of several naphtho[1,8-cd]pyran derivatives, offering valuable insights for researchers working with this class of compounds. While direct experimental data for this compound remains elusive, the presented information on analogous structures, coupled with standardized experimental protocols, serves as a foundational resource for further investigation. The outlined conceptual workflow provides a systematic approach to the characterization of novel compounds within this family. Future experimental work is necessary to elucidate the specific properties of the target molecule.
The Ascending Trajectory of Naphtho[1,8-cd]pyran Scaffolds in Therapeutic Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular frameworks with significant therapeutic potential is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic compounds, the naphtho[1,8-cd]pyran scaffold has emerged as a promising core structure, demonstrating a diverse range of biological activities. This technical guide provides a comprehensive overview of the current state of research into naphtho[1,8-cd]pyran derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document delves into the quantitative biological data, detailed experimental protocols, and the underlying signaling pathways to serve as a valuable resource for the scientific community.
Anticancer Potential: A Story of Cytotoxicity and Apoptosis
Derivatives of the naphtho[1,8-cd]pyran scaffold, particularly those that are readily converted to 1,8-naphthalimides, have exhibited notable anticancer activity against a variety of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells.
Quantitative Anticancer Data
The cytotoxic effects of various naphthalimide derivatives, synthesized from the corresponding naphtho[1,8-cd]pyran-1,3-diones, have been quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a more potent compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound Q | SW480 (Colon Cancer, Normoxic) | 17.03 ± 1.09 | [1] |
| Compound Q | SW480 (Colon Cancer, Hypoxic) | 10.90 ± 0.46 | [1] |
| Naphthalimide Derivative 1 | A549 (Lung Cancer) | ~3 | [2] |
| Naphthalimide Derivative 7 | A549 (Lung Cancer) | ~3 | [2] |
| Naphthalimide Derivative 11 | A549 (Lung Cancer) | ~3 | [2] |
| Naphthalimide Derivative 7 | Various Cancer Cell Lines | 1.5 - 4.5 | [3] |
| Compound 3 | U87-MG (Glioblastoma) | Not specified, but effective at 5µM | [4] |
| Compound 4 | U87-MG (Glioblastoma) | Not specified, but effective at 5µM | [4] |
| Carboranyl-naphthalimide 9 | HepG2 (Liver Cancer) | 3.10 | [5] |
| Mitonafide analog 33 | HepG2 (Liver Cancer) | 4.77 | [5] |
Note: The data presented for naphthalimide derivatives are included due to their direct synthetic relationship from the naphtho[1,8-cd]pyran-1,3-dione core and serve as a strong indicator of the potential of this scaffold.
Mechanism of Action: Triggering the Apoptotic Cascade
Several studies have indicated that naphthalimide derivatives, originating from the naphtho[1,8-cd]pyran core, induce apoptosis in cancer cells. This process is often characterized by cell cycle arrest, DNA damage, and the activation of caspases, which are key executioner proteins in the apoptotic pathway. For instance, some derivatives have been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.[4] Furthermore, these compounds can induce DNA damage, a key trigger for apoptosis.[3][4]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[6][7]
Materials:
-
Naphtho[1,8-cd]pyran derivatives
-
Cancer cell lines (e.g., SW480, A549, HepG2)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with various concentrations of the naphtho[1,8-cd]pyran derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.
Antimicrobial Activity: A Broad Spectrum of Inhibition
Derivatives of the naphtho[1,8-cd]pyran scaffold have also demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the disruption of essential cellular processes in the microorganisms.
Quantitative Antimicrobial Data
The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| N-(3-phthalidyl) amines | Staphylococcus aureus | - | [8] |
| N-(3-phthalidyl) amines | Escherichia coli | - | [8] |
| N-(3-phthalidyl) amines | Candida albicans | - | [8] |
| Naphthalimide-1,2,3-triazole derivatives | H1975 (Lung Cancer) | 16.56 | [9] |
Note: While specific MIC values for a series of naphtho[1,8-cd]pyran derivatives are not extensively documented in the readily available literature, the activity of related compounds suggests the potential of this scaffold. The provided data for naphthalimide-triazole derivatives indicates the potential for developing potent antimicrobial agents from this core structure.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[10]
Materials:
-
Naphtho[1,8-cd]pyran derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Sterile saline
-
0.5 McFarland turbidity standard
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the naphtho[1,8-cd]pyran derivatives in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Potential: Targeting Key Signaling Pathways
Chronic inflammation is a hallmark of many diseases, including cancer. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Inhibition of this pathway is a major target for the development of anti-inflammatory drugs. While direct evidence for naphtho[1,8-cd]pyran derivatives is still emerging, related heterocyclic compounds have been shown to inhibit NF-κB activation.[7][10]
Mechanism of Action: Inhibition of NF-κB Signaling
The NF-κB pathway is typically activated by pro-inflammatory stimuli, leading to the transcription of genes involved in the inflammatory response. Inhibition of this pathway can occur at various points, such as preventing the degradation of IκBα (an inhibitor of NF-κB) or blocking the nuclear translocation of the active NF-κB subunits.
Synthesis of Naphtho[1,8-cd]pyran Scaffolds
The synthesis of the core naphtho[1,8-cd]pyran-1,3-dione structure and its derivatives is a critical aspect of exploring their biological potential. A common synthetic route involves the oxidation of acenaphthene.
General Synthesis Protocol
A general method for the synthesis of 6-substituted 1H,3H-naphtho[1,8-cd]pyran-1,3-diones involves the following steps:[1]
-
Nitration/Bromination of Acenaphthene: Acenaphthene is first nitrated or brominated to introduce a substituent at the 5-position.
-
Oxidation: The substituted acenaphthene is then oxidized using an oxidizing agent such as potassium dichromate in acetic acid to form the corresponding 6-substituted naphthalic anhydride (naphtho[1,8-cd]pyran-1,3-dione).
-
Further Derivatization: The 6-substituent can be further modified, or the anhydride can be reacted with various amines to form the corresponding naphthalimides.
Conclusion and Future Directions
The naphtho[1,8-cd]pyran scaffold represents a versatile and promising platform for the development of new therapeutic agents. While much of the detailed biological data has been generated on the readily accessible naphthalimide derivatives, the consistent demonstration of anticancer, antimicrobial, and potential anti-inflammatory activities underscores the importance of this core structure.
Future research should focus on the synthesis and systematic biological evaluation of a broader range of naphtho[1,8-cd]pyran derivatives to establish a clear structure-activity relationship. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The continued exploration of this fascinating heterocyclic system holds significant promise for addressing unmet needs in the treatment of cancer and infectious and inflammatory diseases.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A novel 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative targets carbonic anhydrase IX to induce ferroptosis, apoptosis and autophagy in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery of Novel 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one Derivatives: A Roadmap for Exploration
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract: The 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one core represents a structurally intriguing yet significantly underexplored scaffold in medicinal chemistry. While related peri-fused heterocyclic systems, such as the 1,8-naphthalimides, have demonstrated potent biological activities, particularly in oncology, the specific dihydro-pyranone derivative remains largely uninvestigated in publicly accessible literature. This technical guide serves as a comprehensive roadmap for the future discovery and development of novel derivatives based on this scaffold. It outlines plausible synthetic routes, proposes detailed experimental protocols for biological evaluation, and presents hypothesized mechanisms of action based on data from closely related, well-studied analogs. All quantitative data from analogous compounds are summarized, and key workflows are visualized to provide a robust framework for initiating a drug discovery program centered on this promising chemical entity.
Introduction to the Naphtho[1,8-cd]pyran Scaffold
The naphtho[1,8-cd]pyran scaffold is a peri-fused heterocyclic system where a pyran ring is fused to the 1 and 8 positions of a naphthalene core. This arrangement creates a compact, rigid, and planar structure that is a compelling starting point for the design of novel therapeutic agents. The specific scaffold of interest, this compound, incorporates a lactone functionality and a saturated two-carbon bridge, offering distinct stereochemical and electronic properties compared to its unsaturated or dione analogs.
Given the scarcity of direct research on this scaffold, this guide leverages the extensive knowledge base of the structurally similar 1,8-naphthalic anhydrides (1H,3H-Naphtho[1,8-cd]pyran-1,3-diones) and their imide derivatives, the 1,8-naphthalimides . These related compounds have shown significant promise, particularly as anticancer agents that function through DNA intercalation and topoisomerase inhibition.[1][2][3] This document outlines a strategic path to synthesize, test, and develop the novel dihydro-pyranone series.
Proposed Synthetic Pathways
The synthesis of the target scaffold can be envisioned through the intramolecular cyclization of a suitable precursor derived from 1,8-disubstituted naphthalene. A plausible and efficient route would commence with the commercially available 1,8-naphthalic anhydride.
Proposed General Synthesis Workflow
Biological Activity of Structurally Related Analogs (1,8-Naphthalimides)
To establish a rationale for the biological investigation of the target scaffold, we present quantitative data from the closely related 1,8-naphthalimide class of compounds. These molecules, synthesized from 1,8-naphthalic anhydride, have demonstrated potent cytotoxic activity against a range of human cancer cell lines. Their primary mechanisms of action involve DNA intercalation and the inhibition of topoisomerase II, leading to DNA damage and apoptosis.[1][2][3]
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,8-Naphthalimide | Amonafide (3-amino-N-(2-(dimethylamino)ethyl)) | A549 (Lung) | ~3 | [1] |
| 1,8-Naphthalimide | Mitonafide analog (ortho-carborane) | HepG2 (Liver) | 4.77 | [2] |
| 1,8-Naphthalimide | Pinafide analog (ortho-carborane) | HepG2 (Liver) | 3.10 | [2] |
| 1,8-Naphthalimide | 3-Nitro derivative | A549 (Lung) | ~3 | [1] |
| 1,8-Naphthalimide | Triazole conjugate (5e) | H1975 (Lung) | 12.3 | [3] |
| 1,8-Naphthalimide | Calixarene conjugate (4) | DLD-1 (Colorectal) | 12.95 | [4] |
Proposed Experimental Protocols
The following protocols provide a detailed framework for the synthesis, purification, and biological evaluation of a novel library of this compound derivatives.
General Protocol for Synthesis and Purification
-
Reaction Setup: To a solution of the precursor, 8-(3-hydroxypropyl)-1-naphthoic acid (1.0 eq), in an appropriate anhydrous solvent (e.g., toluene or dichloromethane, 0.1 M), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Cyclization: Heat the reaction mixture to reflux under an inert atmosphere (N2 or Ar). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure lactone.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Protocol for In Vitro Cytotoxicity Screening (MTT Assay)
-
Cell Seeding: Seed human cancer cells (e.g., A549, HepG2, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in final concentrations typically ranging from 0.01 to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Hypothesized Signaling Pathways and Mechanism of Action
Based on the established activities of 1,8-naphthalimides, it is hypothesized that the novel this compound derivatives may also exert anticancer effects by inducing DNA damage and triggering programmed cell death. The planar naphthalene core could facilitate DNA intercalation, while the overall structure could inhibit key enzymes involved in DNA replication and repair, such as Topoisomerase II.
Logical Workflow for Drug Discovery
A systematic approach is essential for the successful development of this novel class of compounds. The workflow below outlines a logical progression from initial screening to lead optimization.
Conclusion
The this compound scaffold represents a significant, untapped opportunity in medicinal chemistry. While direct biological data is currently unavailable, the potent and well-documented anticancer activities of the structurally related 1,8-naphthalimides provide a strong rationale for its investigation. The proposed synthetic strategies, detailed experimental protocols, and hypothesized mechanisms of action outlined in this guide offer a comprehensive and actionable framework for researchers. By systematically exploring this novel chemical space, it may be possible to uncover a new generation of therapeutic agents with unique pharmacological profiles.
References
- 1. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Ring-Chain Tautomerism in Naphtho[1,8-cd]pyran-1-one Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental investigation, and quantitative analysis of ring-chain tautomerism in naphtho[1,8-cd]pyran-1-one systems. This fascinating equilibrium between a cyclic lactone and its open-chain carboxylic acid precursor is of significant interest in medicinal chemistry and materials science due to the distinct physicochemical and biological properties of each tautomer.
Introduction to Ring-Chain Tautomerism in Naphtho[1,8-cd]pyran-1-ones
The naphtho[1,8-cd]pyran-1-one ring system exists in a dynamic equilibrium with its open-chain tautomer, 8-acyl-1-naphthoic acid. This reversible intramolecular reaction involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the carbonyl carbon of the acyl group at the 8-position of the naphthalene core. The resulting cyclic hemiacetal is a lactone, specifically a derivative of naphtho[1,8-cd]pyran-1-one.
The position of this equilibrium is highly sensitive to a variety of factors, including:
-
Electronic Effects: Electron-withdrawing or -donating groups on the acyl moiety can significantly influence the electrophilicity of the ketone carbonyl, thereby shifting the equilibrium.
-
Steric Effects: The size of the acyl group can favor either the open-chain or the cyclic form due to steric hindrance.
-
Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent play a crucial role in stabilizing one tautomer over the other.
-
pH: The ionization state of the carboxylic acid group is a key determinant of the equilibrium position.
Understanding and controlling this tautomeric balance is critical for drug design, as the two forms can exhibit different binding affinities to biological targets, solubility profiles, and metabolic stabilities.
Quantitative Analysis of Tautomeric Equilibrium
The equilibrium constant (KT) for the ring-chain tautomerism is defined as the ratio of the concentration of the cyclic form (lactone) to the open-chain form (carboxylic acid):
KT = [Cyclic Tautomer] / [Open-Chain Tautomer]
Several spectroscopic and analytical techniques can be employed to determine the equilibrium constant.
Data Presentation: Equilibrium Constants and pKa Values
The following tables summarize the quantitative data available for the ring-chain tautomerism of 8-aroyl- and 8-acyl-1-naphthoic acids.
Table 1: Equilibrium Constants (KT) for 8-Aroyl-1-Naphthoic Acids in Dioxan at 25°C (determined by IR Spectroscopy)[1]
| Substituent (X) in 4-X-C₆H₄CO- | KT |
| OMe | 1.2 |
| Me | 1.5 |
| H | 2.1 |
| Cl | 3.2 |
| NO₂ | 10.0 |
Table 2: Apparent pKa Values and Equilibrium Constants (KT) for 8-Acyl-1-Naphthoic Acids in 80% (w/w) 2-Methoxyethanol-Water at 25°C[1]
| Acyl Group (RCO-) | Apparent pKa | KT |
| MeCO | 6.85 | 1.4 |
| EtCO | 6.90 | 1.2 |
| i-PrCO | 7.15 | 0.5 |
| t-BuCO | 7.50 | 0.1 |
Experimental Protocols
Detailed methodologies for the key experiments used to investigate the ring-chain tautomerism in naphtho[1,8-cd]pyran-1-one systems are provided below.
Synthesis of 8-Acyl-1-Naphthoic Acids
The open-chain tautomers, 8-acyl-1-naphthoic acids, are typically synthesized from 1,8-naphthalic anhydride.
Protocol for the Synthesis of 8-Benzoyl-1-naphthoic Acid:
-
Preparation of N-phenyl-1,8-naphthalimide: A mixture of 1,8-naphthalic anhydride (10.0 g, 0.05 mol) and aniline (5.0 g, 0.054 mol) in glacial acetic acid (100 ml) is heated under reflux for 4 hours. Upon cooling, the N-phenyl-1,8-naphthalimide crystallizes. The product is filtered, washed with ethanol, and dried.
-
Grignard Reaction: To a freshly prepared solution of phenylmagnesium bromide (from 1.5 g of magnesium and 9.5 g of bromobenzene in 50 ml of dry ether), a suspension of N-phenyl-1,8-naphthalimide (5.0 g, 0.018 mol) in dry benzene (100 ml) is added. The mixture is heated under reflux for 6 hours.
-
Hydrolysis: The reaction mixture is cooled and hydrolyzed with a mixture of ice and concentrated hydrochloric acid.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with water and dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the residue is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield 8-benzoyl-1-naphthoic acid.
Determination of Tautomeric Equilibrium by Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for quantifying the tautomeric equilibrium by measuring the relative intensities of the carbonyl stretching bands of the lactone and the carboxylic acid.[1]
Protocol for IR Spectroscopic Determination of KT in Dioxan:
-
Sample Preparation: Prepare a series of standard solutions of the 8-acyl-1-naphthoic acid in dry dioxan of known concentrations (e.g., 0.01 M to 0.1 M).
-
Instrumentation: Use a calibrated Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the IR spectra of the solutions in a 1 mm path length cell with sodium chloride windows over the range of 1600-1800 cm⁻¹.
-
Data Analysis:
-
Identify the characteristic carbonyl stretching frequencies (νC=O) for the cyclic lactone (typically around 1770 cm⁻¹) and the open-chain carboxylic acid (dimer, around 1700 cm⁻¹; monomer, around 1750 cm⁻¹).
-
Determine the molar absorptivities (ε) of the C=O bands for both tautomers using model compounds where the equilibrium is completely shifted to one side (e.g., the methyl ester for the open-chain form and a stable lactone for the cyclic form).
-
Measure the absorbance (A) of the C=O bands for both tautomers in the spectra of the equilibrium mixtures.
-
Calculate the concentration of each tautomer using the Beer-Lambert law (A = εbc, where b is the path length and c is the concentration).
-
Calculate the equilibrium constant, KT = [Cyclic Tautomer] / [Open-Chain Tautomer].
-
Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy
¹H NMR spectroscopy allows for the direct observation and quantification of both tautomers in solution. The ratio of the tautomers is determined by integrating specific, well-resolved proton signals for each form.
Protocol for ¹H NMR Spectroscopic Determination of KT:
-
Sample Preparation: Prepare a solution of the 8-acyl-1-naphthoic acid of known concentration in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum at a constant temperature (e.g., 25°C). Ensure a sufficient relaxation delay to obtain accurate integrals.
-
Data Analysis:
-
Identify a well-resolved proton signal unique to the cyclic tautomer (e.g., the methine proton at the 3-position of the pyran ring).
-
Identify a well-resolved proton signal unique to the open-chain tautomer (e.g., the carboxylic acid proton, although its chemical shift can be variable; alternatively, aromatic protons shifted by the different electronic environment in the two forms can be used).
-
Integrate the selected signals.
-
Calculate the molar ratio of the two tautomers from the integral values, accounting for the number of protons each signal represents.
-
Calculate the equilibrium constant, KT.
-
Determination of Tautomeric Equilibrium via pKa Measurement
The apparent pKa of a tautomeric system is related to the pKa values of the individual tautomers (pKaT) and the equilibrium constant (KT). By measuring the apparent pKa and estimating the pKa of the open-chain form, KT can be determined.[1]
Protocol for pKa Determination in 80% (w/w) 2-Methoxyethanol-Water:
-
Sample Preparation: Prepare a stock solution of the 8-acyl-1-naphthoic acid in 80% (w/w) 2-methoxyethanol-water. Prepare a series of solutions with varying pH by adding known amounts of standardized HCl or NaOH solution.
-
pH Measurement: Measure the pH of each solution using a calibrated pH meter with an electrode suitable for mixed solvents.
-
Spectroscopic Measurement:
-
UV-Vis Spectrophotometry: Record the UV-Vis spectrum of each solution. Determine the wavelength of maximum absorbance difference between the protonated and deprotonated species. Measure the absorbance at this wavelength for all solutions.
-
Potentiometric Titration: Titrate a solution of the compound with standardized NaOH solution, monitoring the pH after each addition.
-
-
Data Analysis:
-
UV-Vis Method: Plot absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
-
Potentiometric Method: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
Calculation of KT: The apparent pKa is related to the true pKa of the carboxylic acid (pKaT) and KT by the equation: pKa = pKaT - log(1 + KT). The pKaT of the open-chain form can be estimated using Hammett or Taft correlations with related non-tautomeric acids. KT can then be calculated.
-
Visualizing the Ring-Chain Tautomerism
The following diagrams illustrate the core concepts and workflows discussed in this guide.
References
An In-depth Technical Guide on the Predicted Stability and Degradation Pathways of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a predictive analysis of the stability and degradation of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one based on established chemical principles and data from structurally related aromatic lactones. No direct experimental studies on this specific molecule were found in the public domain. The information herein should be used as a guide for designing experimental studies.
Executive Summary
This compound is a peri-naphthalene lactone. Its structure, combining a lactone functional group with a dihydropyran ring fused to a naphthalene core, suggests several potential degradation pathways. This guide outlines the predicted susceptibility of this molecule to hydrolytic, oxidative, photolytic, and thermal stress conditions. The primary anticipated degradation pathway is the hydrolysis of the lactone ring, leading to the formation of the corresponding hydroxy carboxylic acid. The benzylic positions of the dihydropyran ring are also predicted to be susceptible to oxidation. This document provides a framework for conducting forced degradation studies, including detailed, generalized experimental protocols and analytical methods for monitoring the stability of this compound and characterizing its degradation products.
Predicted Degradation Pathways
The chemical structure of this compound suggests susceptibility to several degradation mechanisms. These pathways are primarily dictated by the lactone functional group and the benzylic carbons adjacent to the aromatic naphthalene ring.
Hydrolytic Degradation
Lactones, being cyclic esters, are susceptible to hydrolysis under both acidic and basic conditions. This is anticipated to be a primary degradation pathway.
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the lactone is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the lactone ring to form 8-(2-hydroxyethyl)-1-naphthoic acid.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent ring-opening yields the carboxylate salt of 8-(2-hydroxyethyl)-1-naphthoic acid.
dot
Solubility Profile of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one in various organic solvents. Due to the limited availability of specific experimental solubility data for this compound in publicly accessible literature, this document focuses on providing detailed experimental protocols and theoretical considerations for its solubility. A framework for data presentation and analysis is included to aid researchers in their own investigations.
Introduction
This compound is a lactone derivative with a polycyclic aromatic hydrocarbon backbone. Understanding its solubility in a range of organic solvents is crucial for various applications, including organic synthesis, purification, formulation development, and analytical method development. Solubility is a fundamental physicochemical property that influences reaction kinetics, crystallization behavior, and bioavailability. This guide outlines the standard procedures for quantitative and qualitative solubility assessment.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be predicted qualitatively. The molecule possesses a large, non-polar naphtho-pyran core and a polar lactone (cyclic ester) functional group. This dual character suggests that it will exhibit moderate solubility in a range of organic solvents.
-
High Solubility: Expected in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions with the lactone group, such as acetone, ethyl acetate, and dichloromethane.
-
Moderate Solubility: Expected in less polar solvents like toluene and ethers, where van der Waals forces will be the primary intermolecular interactions with the aromatic system.
-
Low Solubility: Expected in highly polar protic solvents like methanol and ethanol, where the solvent's hydrogen bonding network is strong, and in non-polar aliphatic hydrocarbons like hexane.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Molar Solubility (mol/L) | Gravimetric Solubility (g/L) |
| Polar Aprotic | |||
| Acetone | 25 | [Insert Experimental Data] | [Insert Experimental Data] |
| Ethyl Acetate | 25 | [Insert Experimental Data] | [Insert Experimental Data] |
| Acetonitrile | 25 | [Insert Experimental Data] | [Insert Experimental Data] |
| Dichloromethane | 25 | [Insert Experimental Data] | [Insert Experimental Data] |
| Tetrahydrofuran (THF) | 25 | [Insert Experimental Data] | [Insert Experimental Data] |
| Polar Protic | |||
| Methanol | 25 | [Insert Experimental Data] | [Insert Experimental Data] |
| Ethanol | 25 | [Insert Experimental Data] | [Insert Experimental Data] |
| Non-Polar Aromatic | |||
| Toluene | 25 | [Insert Experimental Data] | [Insert Experimental Data] |
| Non-Polar Aliphatic | |||
| Hexane | 25 | [Insert Experimental Data] | [Insert Experimental Data] |
Experimental Protocols for Solubility Determination
The following protocols describe standard methods for determining the solubility of a solid organic compound.
Gravimetric Method (Isothermal Shake-Flask Method)
This is a widely accepted method for determining equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature water bath or shaker for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be carefully controlled.
-
Phase Separation: The suspension is allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle. Alternatively, the solution can be filtered through a fine porosity filter (e.g., 0.22 µm PTFE syringe filter) pre-saturated with the solution to remove undissolved solid. Centrifugation followed by careful decantation of the supernatant is also a common practice.
-
Solvent Evaporation: A precisely measured aliquot of the clear, saturated supernatant is transferred to a pre-weighed vial. The solvent is then carefully evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause degradation of the solute.
-
Quantification: The vial containing the dry solute is weighed again. The difference in weight corresponds to the mass of the dissolved solid.
-
Calculation: The solubility is calculated in terms of molarity (mol/L) or gravimetric concentration (g/L).
Caption: Experimental workflow for the gravimetric solubility determination method.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for compounds with a chromophore and is often more rapid and requires less material than the gravimetric method.
Methodology:
-
Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 as described in the gravimetric method.
-
Phase Separation: Follow step 3 as described in the gravimetric method.
-
Sample Preparation: A known volume of the clear, saturated supernatant is carefully diluted with a suitable solvent (usually the mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.
-
Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared and analyzed by HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
HPLC Analysis: The diluted sample is injected into the HPLC system. The peak area corresponding to the compound is recorded.
-
Calculation: The concentration of the diluted sample is determined from the calibration curve. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.
Caption: Workflow for solubility determination using the HPLC method.
Logical Relationships in Solubility Studies
The choice of solvent and experimental conditions is guided by the physicochemical properties of the solute and the intended application.
Caption: Factors influencing the solubility of a solid organic compound.
Conclusion
This technical guide provides a foundational framework for researchers and professionals investigating the solubility of this compound. While specific experimental data for this compound is scarce, the detailed protocols for gravimetric and HPLC-based solubility determination offer a clear path forward for its characterization. The provided templates for data presentation and the visualization of experimental workflows and influencing factors are intended to facilitate systematic and reproducible solubility studies. Accurate solubility data is a critical parameter that will underpin the successful application of this compound in research and development.
Methodological & Application
Application Notes and Protocols for the Quantification of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one and its derivatives are a class of compounds with significant interest in medicinal chemistry and drug development due to their potential biological activities. Accurate and precise quantification of these molecules in various matrices, including biological fluids and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and efficacy assessment. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
While specific validated methods for this compound are not extensively reported in the public domain, the following protocols are based on established analytical methodologies for structurally related naphthopyran and naphthalic anhydride derivatives. These methods provide a robust starting point for developing and validating a specific quantitative assay for the target compound.
Analytical Methodologies
The primary analytical techniques suitable for the quantification of this compound are HPLC-UV and LC-MS/MS. LC-MS/MS is generally preferred for bioanalytical applications due to its higher sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC): This technique separates the analyte from other components in a mixture based on its interaction with a stationary phase. A UV detector can be used for quantification if the analyte possesses a suitable chromophore.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique that couples the separation power of HPLC with the detection capabilities of mass spectrometry. It is the gold standard for quantifying drugs and their metabolites in complex biological matrices.
Experimental Workflow
The general workflow for the quantification of this compound is depicted below.
Application of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The naphthopyran scaffold is a recurring motif in a variety of biologically active compounds, spanning naturally occurring products and synthetic molecules. The unique electronic and steric properties of this fused ring system make it an attractive starting point for the design of novel therapeutic agents. While direct biological data for 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one is limited in publicly available literature, its structural relationship to the well-studied 1,8-naphthalimide and other naphthopyran derivatives suggests a promising potential for applications in medicinal chemistry.
This document provides an overview of the potential applications of this compound, drawing inferences from the activities of its close structural analogs. The provided protocols are intended as a guide for initiating research into the biological activities of this compound and its derivatives.
Potential Therapeutic Applications
Based on the biological activities reported for structurally related 1,8-naphthalimide and naphthoquinone derivatives, this compound could serve as a valuable scaffold for the development of agents with the following activities:
-
Anticancer Activity: 1,8-Naphthalimide derivatives have demonstrated significant potential as anticancer agents.[1] These compounds are known to intercalate with DNA and inhibit topoisomerase I, an enzyme crucial for DNA replication and repair. The planar naphthyl core of this compound suggests it could be a precursor or a key intermediate for the synthesis of novel anticancer compounds.
-
Antimicrobial Activity: Various derivatives of 1,8-naphthalimide have been synthesized and evaluated for their antimicrobial properties.[2] The core structure could be modified to develop novel antibacterial and antifungal agents.
-
Enzyme Inhibition: The rigid, fused-ring structure of the naphthopyran core can be exploited to design specific enzyme inhibitors. For instance, some 1,8-naphthalimide derivatives have been investigated as inhibitors of various enzymes.
Data Presentation: Biological Activities of Structurally Related Compounds
The following table summarizes the reported biological activities of compounds structurally related to this compound. This data can guide the initial screening of the target compound.
| Compound Class | Specific Derivative(s) | Biological Activity | Quantitative Data (IC50) | Reference |
| 1,8-Naphthalimide-Acridinyl Hybrids | Hybrid 2b | Anticancer (MT-4, HepG2, HeLa, SK-OV-3) | 14.66 ± 0.31 µM (MT-4), 27.32 ± 2.67 µM (HepG2), 17.51 ± 0.34 µM (HeLa), 32.26 ± 1.74 µM (SK-OV-3) | [1] |
| Naphthalene-1,4-dione Analogs | Imidazole derivative 44 | Anticancer (HEC1A) | 6.4 µM | [3] |
| Aaptamine Derivatives (Benzo[de][2][4]naphthyridine) | 25, 26, 27, 28 | Anticancer (various human cancer cell lines) | 0.03–8.5 μM | [5] |
Experimental Protocols
The following are generalized protocols for the initial biological evaluation of this compound and its derivatives. These should be adapted and optimized based on the specific research objectives.
Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Normal human cell line (e.g., HEK293) for selectivity assessment
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Compound Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a vehicle control (bacteria with the solvent).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. If using resazurin, a color change from blue to pink indicates bacterial growth.
-
Minimum Bactericidal Concentration (MBC) (Optional): Plate the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Visualization of Workflows and Concepts
Diagram 1: General Workflow for Biological Screening
Caption: A generalized workflow for the synthesis, screening, and optimization of this compound derivatives.
Diagram 2: Structural Relationship to Bioactive 1,8-Naphthalimides
Caption: The structural relationship between the target scaffold and the bioactive 1,8-naphthalimide derivatives.
Conclusion
While direct experimental data on this compound is currently scarce, its structural features and the known biological activities of its close analogs, particularly the 1,8-naphthalimides, strongly suggest its potential as a valuable scaffold in medicinal chemistry. The proposed applications and experimental protocols in this document provide a foundational framework for researchers to initiate investigations into the therapeutic potential of this promising compound and its derivatives. Further research is warranted to fully elucidate its biological activity profile and mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one as a Putative Fluorescent Probe
Introduction
5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one belongs to the family of naphthopyran derivatives. This class of compounds is well-regarded for its intriguing photophysical properties, including photochromism and fluorescence.[9][10][11] The rigid, planar naphthalene core, combined with the pyranone moiety, provides a robust scaffold for designing fluorescent probes. The fluorescence of such molecules often arises from intramolecular charge transfer (ICT) mechanisms, which can be sensitive to the local environment, making them suitable for sensing applications.[2] Potential applications could include the detection of specific analytes, monitoring changes in microenvironments (e.g., pH or polarity), and cellular imaging.
Potential Sensing Mechanism
The fluorescence of a naphthopyran-based probe could be modulated through several mechanisms, including Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Excited-State Intramolecular Proton Transfer (ESIPT).[2][3] For instance, the introduction of a recognition moiety could quench the fluorescence in its native state. Upon binding to a target analyte, a conformational change or chemical reaction could disrupt the quenching process, leading to a "turn-on" fluorescent signal.
Caption: Putative "turn-on" fluorescent sensing mechanism.
Synthesis and Characterization
The synthesis of this compound would likely involve a multi-step reaction sequence starting from a suitable naphthalene derivative. The general strategies for synthesizing related pyranone structures can be adapted.[1]
Proposed Synthetic Workflow
Caption: Generalized synthetic workflow for the target compound.
General Protocol for Photophysical Characterization
-
Sample Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mM. From this, prepare a series of dilutions in the desired solvent or buffer system for analysis.
-
UV-Vis Absorption Spectroscopy: Record the absorption spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λmax).
-
Fluorescence Spectroscopy: Using a fluorometer, record the emission spectrum by exciting the sample at its λmax. Determine the maximum emission wavelength (λem).
-
Quantum Yield Determination: Calculate the fluorescence quantum yield (ΦF) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4).
-
Solvatochromism Study: Record absorption and emission spectra in a range of solvents with varying polarities to assess the compound's sensitivity to the environment.
Application Protocols
General Protocol for Analyte Sensing
This protocol is a generalized procedure for evaluating the probe's response to a specific analyte.
Materials:
-
Stock solution of this compound (e.g., 1 mM in DMSO).
-
Stock solution of the target analyte.
-
Appropriate buffer solution (e.g., PBS or HEPES, pH 7.4).
-
Fluorometer and quartz cuvettes.
Procedure:
-
Prepare a working solution of the probe (e.g., 10 µM) in the buffer.
-
Record the initial fluorescence emission spectrum.
-
Add incremental amounts of the analyte stock solution to the probe solution.
-
After each addition, mix thoroughly and allow for a short incubation period.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the change in fluorescence intensity at the emission maximum against the analyte concentration to determine the detection range and limit of detection (LOD).
Protocol for Cellular Imaging
This protocol outlines the general steps for using the probe for live-cell imaging.
Materials:
-
Live cells cultured on a suitable imaging dish (e.g., glass-bottom dish).
-
Stock solution of the probe (e.g., 1 mM in DMSO).
-
Cell culture medium.
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Wash the cultured cells with pre-warmed buffer (e.g., PBS).
-
Incubate the cells with a solution of the probe in cell culture medium at a final concentration typically in the range of 1-10 µM for 30-60 minutes at 37 °C.
-
Wash the cells again with buffer to remove any excess probe.
-
If applicable, treat the cells with the stimulus or analyte of interest.
-
Acquire fluorescence images using the microscope, exciting at a wavelength close to the probe's absorption maximum and collecting the emission at the appropriate wavelength range.
Quantitative Data (Hypothetical, based on analogs)
The following table summarizes hypothetical photophysical properties for this compound, based on data from related naphthalene-based fluorescent probes.[4][7][8] This data is for illustrative purposes only and requires experimental verification.
| Property | Value | Conditions |
| Absorption Maximum (λabs) | ~350 - 420 nm | Dependent on solvent polarity |
| Emission Maximum (λem) | ~450 - 550 nm | Dependent on solvent polarity |
| Stokes Shift | ~100 - 130 nm | |
| Molar Absorptivity (ε) | > 10,000 M-1cm-1 | In a non-polar solvent |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 | In a non-polar solvent |
| Fluorescence Lifetime (τ) | 1 - 8 ns |
Summary and Outlook
While direct experimental evidence is currently lacking, the structural characteristics of this compound suggest its potential as a valuable fluorescent probe. The protocols and data presented here, derived from analogous compounds, provide a solid starting point for its synthesis, characterization, and application in chemical sensing and bioimaging. Future research should focus on the experimental validation of its photophysical properties and the exploration of its utility in detecting specific analytes of biological or environmental importance.
References
- 1. A Red-Emitting Naphthofluorescein-Based Fluorescent Probe for Selective Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ [mdpi.com]
- 3. A Simple and Rapid “Turn-On” Fluorescent Probe Based on Binuclear Schiff Base for Zn2+ and Its Application in Cell Imaging and Test Strips - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A naphthalimide derivative-based fluorescent probe for selective detection of hydrogen peroxide and H2O2 vapor - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrafast 2,7-Naphthyridine-Based fluorescent probe for detection of thiophenol with a remarkable Stokes shift and its application In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Naphthopyran molecular switches and their emergent mechanochemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and optical properties of naphthopyran dyes conjugated with fluorescent stilbazolium moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vitro Antimicrobial Assays of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro antimicrobial assays on 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one derivatives. The protocols detailed below are foundational methods for assessing the antimicrobial efficacy of novel chemical entities.
Introduction
The emergence of multidrug-resistant pathogens necessitates the discovery and development of new antimicrobial agents. Naphthopyranone scaffolds, including this compound derivatives, represent a class of compounds with potential biological activities that warrant investigation for their antimicrobial properties.[1][2] This document outlines standardized protocols for determining the antimicrobial susceptibility of these compounds, including the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the agar disk diffusion method.
Data Presentation
Due to the limited availability of specific antimicrobial activity data for this compound derivatives in the public domain, the following tables are presented with illustrative data. Researchers should replace this with their experimental findings.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data
| Compound ID | Test Organism | Strain ID | MIC (µg/mL) | Interpretation |
| Derivative A | Staphylococcus aureus | ATCC 29213 | 16 | Susceptible |
| Derivative A | Escherichia coli | ATCC 25922 | 64 | Intermediate |
| Derivative A | Pseudomonas aeruginosa | ATCC 27853 | >128 | Resistant |
| Derivative B | Staphylococcus aureus | ATCC 29213 | 8 | Susceptible |
| Derivative B | Escherichia coli | ATCC 25922 | 32 | Intermediate |
| Derivative B | Pseudomonas aeruginosa | ATCC 27853 | 128 | Resistant |
| Ciprofloxacin | Staphylococcus aureus | ATCC 29213 | 1 | Susceptible |
| Ciprofloxacin | Escherichia coli | ATCC 25922 | 0.25 | Susceptible |
| Ciprofloxacin | Pseudomonas aeruginosa | ATCC 27853 | 0.5 | Susceptible |
Note: Interpretation of MIC values is based on established breakpoints, which may not be available for novel compounds and would need to be determined.
Table 2: Illustrative Minimum Bactericidal Concentration (MBC) Data
| Compound ID | Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Derivative A | Staphylococcus aureus | ATCC 29213 | 16 | 64 | 4 | Bactericidal |
| Derivative B | Staphylococcus aureus | ATCC 29213 | 8 | >128 | >16 | Bacteriostatic |
Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.[3]
Table 3: Illustrative Agar Disk Diffusion Assay Data
| Compound ID | Test Organism | Strain ID | Disk Content (µg) | Zone of Inhibition (mm) | Interpretation |
| Derivative A | Staphylococcus aureus | ATCC 29213 | 30 | 18 | Susceptible |
| Derivative A | Escherichia coli | ATCC 25922 | 30 | 12 | Intermediate |
| Derivative B | Staphylococcus aureus | ATCC 29213 | 30 | 22 | Susceptible |
| Derivative B | Escherichia coli | ATCC 25922 | 30 | 15 | Intermediate |
| Ciprofloxacin | Staphylococcus aureus | ATCC 29213 | 5 | 25 | Susceptible |
| Ciprofloxacin | Escherichia coli | ATCC 25922 | 5 | 30 | Susceptible |
Note: The interpretation of zone diameters requires standardized tables which are specific to the antimicrobial agent and organism.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]
Materials:
-
96-well microtiter plates[5]
-
Test compounds (this compound derivatives)
-
Standard antimicrobial agent (e.g., Ciprofloxacin)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]
-
Sterile saline or broth
-
0.5 McFarland turbidity standard[7]
-
Incubator (35°C ± 2°C)[8]
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds and standard antimicrobial in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in broth to the required starting concentration.
-
Preparation of Inoculum: From a fresh 18-24 hour culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
Plate Setup:
-
Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.[8]
-
Add 100 µL of the highest concentration of the test compound to the first well of a row.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the subsequent wells.[8]
-
Add 100 µL of the prepared bacterial inoculum to each well.[8]
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[4]
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[8][9]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[4][10]
Caption: Workflow for MIC Determination.
Agar Disk Diffusion Assay (Kirby-Bauer Method)
This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[11]
Materials:
-
Mueller-Hinton Agar (MHA) plates[12]
-
Sterile paper disks (6 mm diameter)
-
Test compounds
-
Bacterial strains
-
Sterile cotton swabs[11]
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.[13]
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.[11][13]
-
Disk Application:
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[14]
-
Reading Results: Measure the diameter of the zone of inhibition (where bacterial growth is absent) around each disk in millimeters.[14]
Caption: Workflow for Agar Disk Diffusion Assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[3] This assay is typically performed after the MIC has been determined.[15]
Materials:
-
Results from the broth microdilution MIC assay
-
Nutrient agar plates
-
Sterile pipette or loop
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and more concentrated wells), take a small aliquot (e.g., 10-100 µL) and plate it onto a nutrient agar plate.[3][16]
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[3][15][16] This is determined by observing the plate with no or minimal colony growth.
Caption: Workflow for MBC Determination.
Signaling Pathways and Mechanisms of Action
While the specific mechanisms of action for this compound derivatives are yet to be fully elucidated, related naphthoquinone compounds are known to exert their antimicrobial effects through various mechanisms. These can include the generation of reactive oxygen species (ROS), inhibition of essential enzymes like topoisomerase, and disruption of the bacterial cell membrane and respiratory chain.[17][18][19] Further studies are required to determine the precise signaling pathways affected by this specific class of derivatives.
Caption: Putative Antimicrobial Mechanisms of Action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. en.iacld.com [en.iacld.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 13. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. mdpi.com [mdpi.com]
- 18. In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone [mdpi.com]
- 19. In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for their effects on specific biological targets.[1][2][3] This document provides detailed application notes and protocols for the high-throughput screening of a focused library of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one derivatives. Compounds with pyran-containing cores are of significant interest due to their presence in numerous biologically active natural products and their potential as scaffolds for novel therapeutics, including antitumor agents.[4][5] This library will be screened to identify potential inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair and a validated target in oncology.[6][7]
Application Note 1: Overview of the HTS Campaign
The primary objective of this HTS campaign is to identify novel small molecule inhibitors of PARP1 from the this compound library. The campaign will follow a multi-step process, beginning with a primary screen to identify initial "hits," followed by dose-response confirmation and secondary assays to validate and characterize the activity of the most promising compounds.[1][8]
Key Stages of the HTS Campaign:
-
Assay Development and Miniaturization: Adaptation of a biochemical PARP1 inhibition assay to a 384-well plate format suitable for automated screening.
-
Pilot Screen: A small-scale screen of a subset of the library to assess assay performance, including the Z'-factor, a statistical measure of assay quality.[8]
-
Primary High-Throughput Screen: Screening of the entire compound library at a single concentration to identify initial hits.
-
Data Analysis and Hit Selection: Analysis of the primary screening data to identify compounds exhibiting significant inhibition of PARP1 activity.
-
Hit Confirmation and Dose-Response Analysis: Re-testing of putative hits in a concentration-response format to confirm their activity and determine their potency (IC50).
-
Secondary Assays: Further characterization of confirmed hits using orthogonal assays, such as cell-based assays, to assess cellular potency and potential off-target effects.
Quantitative Data Presentation
The following tables illustrate the expected data output from the primary screen and dose-response analysis.
Table 1: Primary HTS Results for PARP1 Inhibition
| Compound ID | Concentration (µM) | Percent Inhibition | Hit (Yes/No) |
| NCDP-0001 | 10 | 85.2 | Yes |
| NCDP-0002 | 10 | 5.6 | No |
| NCDP-0003 | 10 | 92.1 | Yes |
| ... | ... | ... | ... |
| NCDP-10000 | 10 | 12.3 | No |
| Positive Ctrl | 1 | 98.5 | N/A |
| Negative Ctrl | N/A | 0.1 | N/A |
| Assay Quality | Z'-factor | 0.82 |
Table 2: Dose-Response Analysis of Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope | R² Value |
| NCDP-0001 | 1.25 | 1.1 | 0.992 |
| NCDP-0003 | 0.78 | 0.9 | 0.995 |
| ... | ... | ... | ... |
| Olaparib (Ref) | 0.01 | 1.0 | 0.998 |
Experimental Protocols
Protocol 1: Primary HTS for PARP1 Inhibition (Biochemical Assay)
This protocol describes a fluorescence-based assay to measure PARP1 activity.
Materials:
-
384-well black, flat-bottom plates
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Biotinylated NAD+
-
Streptavidin-Europium cryptate
-
Anti-poly(ADP-ribose) (PAR) antibody conjugated to a suitable acceptor fluorophore
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, 0.01% Triton X-100, 1 mM DTT
-
Compound library plates (1 mM in DMSO)
-
Positive Control (e.g., Olaparib)
-
Negative Control (DMSO)
Procedure:
-
Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each compound from the library plate into the wells of the 384-well assay plate. Dispense 50 nL of DMSO for negative controls and 50 nL of Olaparib for positive controls.
-
Enzyme and DNA Addition: Add 5 µL of a solution containing PARP1 enzyme and activated DNA in assay buffer to each well.
-
Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of a solution containing NAD+ and biotinylated NAD+ in assay buffer to each well to initiate the PARP reaction.
-
Reaction Incubation: Incubate the plates for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of a solution containing Streptavidin-Europium and the anti-PAR antibody in a suitable detection buffer.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plates on a plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
Protocol 2: Cell-Based Viability Assay (Secondary Screen)
This protocol describes a method to assess the effect of hit compounds on the viability of a cancer cell line with a known DNA repair deficiency (e.g., BRCA1-mutant).
Materials:
-
BRCA1-mutant human cancer cell line (e.g., MDA-MB-436)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
384-well clear-bottom, white-walled plates
-
Confirmed hit compounds and reference inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed the BRCA1-mutant cells into 384-well plates at a density of 2,000 cells per well in 40 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Addition: Prepare serial dilutions of the hit compounds and a reference inhibitor. Add 10 µL of the diluted compounds to the corresponding wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the CellTiter-Glo® Reagent.
-
Lysis and Signal Generation: Add 25 µL of the CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Visualizations
Caption: High-Throughput Screening Experimental Workflow.
Caption: PARP1 Signaling in DNA Single-Strand Break Repair.
References
- 1. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 2. news-medical.net [news-medical.net]
- 3. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Protocol for scaling up the synthesis of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one
Abstract
This document provides a detailed protocol for the gram-scale synthesis of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one, a peri-fused lactone derived from naphthalene. The synthesis is designed for scalability and is based on established methodologies for the preparation of naphthalene derivatives and intramolecular cyclization reactions. The protocol is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. All quantitative data are summarized in tables, and the experimental workflow is visualized using a diagram.
Introduction
The this compound scaffold is a unique heterocyclic system characterized by a pyran ring fused to the 1 and 8 positions of a naphthalene core. This peri-fused arrangement results in a constrained and relatively planar structure. Lactones, which are cyclic esters, are an important class of compounds found in many natural products and pharmacologically active molecules. The synthesis of this specific naphthopyranone is of interest for exploring its potential biological activities and for its use as a building block in the synthesis of more complex molecules.
This protocol outlines a three-step synthetic sequence starting from the commercially available 1,8-naphthalic anhydride. The key steps involve the reduction of the anhydride, followed by a homologation of the resulting alcohol and subsequent intramolecular cyclization to form the desired lactone.
Overall Synthetic Scheme
The proposed synthetic route is depicted below:
Caption: Overall synthetic route for this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of Acenaphthenequinone
Reaction: Reduction of 1,8-Naphthalic Anhydride
Procedure:
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 1,8-naphthalic anhydride portion-wise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench cautiously by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield crude acenaphthenequinone.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 1,8-Naphthalide (1H,3H-Naphtho[1,8-cd]pyran-1,3-dione)
Reaction: Baeyer-Villiger Oxidation of Acenaphthenequinone
Procedure:
-
Dissolve acenaphthenequinone in a suitable chlorinated solvent such as dichloromethane (CH₂Cl₂).
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the solution at room temperature. An excess of m-CPBA may be required.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess peroxyacid and the resulting meta-chlorobenzoic acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 1,8-naphthalide can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
Reaction: Selective Reduction of 1,8-Naphthalide
Procedure:
-
Dissolve 1,8-naphthalide in methanol (MeOH).
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench it by the slow addition of water.
-
Acidify the mixture to pH ~4-5 with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.
Data Presentation
The following table summarizes representative quantitative data for the key steps in the synthesis. Note that these are typical yields and may vary depending on the reaction scale and specific conditions.
| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Purity (%) |
| 1 | 1,8-Naphthalic Anhydride | Acenaphthenequinone | LiAlH₄, THF, reflux | 85-95 | >98 |
| 2 | Acenaphthenequinone | 1,8-Naphthalide | m-CPBA, CH₂Cl₂, rt | 70-80 | >97 |
| 3 | 1,8-Naphthalide | This compound | NaBH₄, MeOH, 0 °C to rt | 80-90 | >99 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Step-by-step experimental workflow diagram.
Safety Precautions
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
meta-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can be shock-sensitive. Store in a cool, dry place away from combustible materials.
-
Sodium borohydride (NaBH₄) is flammable and reacts with water to produce hydrogen gas. Handle in a well-ventilated area.
-
All reactions should be performed in a well-ventilated fume hood.
Characterization
The structure and purity of the final product and intermediates should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy
-
Infrared (IR) spectroscopy
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC) for purity assessment.
This protocol provides a robust and scalable method for the synthesis of this compound, which should be a valuable resource for researchers in organic and medicinal chemistry.
Application Notes and Protocols for the Derivatization of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one for Biological Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of the scaffold, 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one, for the exploration of its biological activities. This document outlines detailed protocols for the synthesis of the core structure, subsequent derivatization strategies, and methods for biological evaluation. The information is intended to facilitate the discovery and development of novel therapeutic agents based on this privileged heterocyclic system.
Introduction
The this compound core, a peri-fused lactone, represents a unique and rigid scaffold for the design of biologically active molecules. The inherent structural features of this naphthopyran derivative offer opportunities for substitution and modification to modulate its physicochemical properties and biological targets. Naphthalene and pyran derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Derivatization of this core structure can lead to the generation of compound libraries for screening against various diseases, with a particular focus on cancer due to the observed activities of related naphthopyran compounds as inhibitors of key signaling proteins like Src kinase and the transcription factor c-Myb.
Synthesis of the Core Structure: this compound
The synthesis of the target lactone can be achieved through the reduction of 1,8-naphthalic anhydride. The following protocol is a general method that can be optimized for specific laboratory conditions.
Protocol 1: Reduction of 1,8-Naphthalic Anhydride to 1H,3H-Naphtho[1,8-cd]pyran-1-one
This protocol describes the reduction of a commercially available starting material, 1,8-naphthalic anhydride, to the corresponding lactone. This reaction is a critical first step in accessing the desired scaffold for further derivatization. A common approach for this transformation is the use of a metal hydride reducing agent.
Materials:
-
1,8-Naphthalic anhydride
-
Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Anhydrous zinc chloride (ZnCl₂) (optional, as a Lewis acid catalyst)
-
Hydrochloric acid (HCl), 1 N solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1,8-naphthalic anhydride (1.0 eq) in anhydrous THF.
-
In a separate flask, prepare a solution or suspension of the reducing agent. For LiAlH₄ (1.5-2.0 eq), carefully add it to anhydrous THF. If using NaBH₄ (2.0-3.0 eq), it can be added directly or as a solution in a suitable solvent. The use of ZnCl₂ (0.5 eq) can facilitate the reduction.[4]
-
Slowly add the reducing agent solution/suspension to the stirred suspension of 1,8-naphthalic anhydride at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the dropwise addition of water, followed by 1 N HCl to neutralize the mixture.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure lactone, 1H,3H-Naphtho[1,8-cd]pyran-1-one.[4]
Derivatization Strategies
The synthesized this compound scaffold offers several positions for chemical modification. Key strategies include electrophilic substitution on the aromatic naphthalene ring and nucleophilic attack at the lactone carbonyl.
1. Aromatic Electrophilic Substitution:
The naphthalene ring can be functionalized through reactions such as nitration, halogenation, and Friedel-Crafts acylation to introduce a variety of substituents.
Protocol 2: Nitration of the Naphthalene Ring
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice bath
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the starting lactone (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract with DCM.
-
Wash the organic layer with water and saturated NaHCO₃ solution until neutral.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the nitro-substituted derivative.
2. Lactone Ring Opening and Amidation:
The lactone can be opened by nucleophiles such as amines to form the corresponding amides, introducing a diverse range of functionalities.
Protocol 3: Aminolysis of the Lactone Ring
Materials:
-
This compound
-
Primary or secondary amine (2.0-5.0 eq)
-
Aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Lewis acid catalyst (optional, e.g., Sc(OTf)₃)
-
Dilute HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Dissolve the lactone (1.0 eq) in DMF or DMSO in a reaction vessel.
-
Add the desired amine to the solution.
-
If required, a Lewis acid catalyst can be added cautiously at a low temperature.
-
Heat the reaction mixture at 50-100 °C and monitor its progress by TLC.
-
After completion, cool the mixture to room temperature and add water.
-
Adjust the pH with dilute HCl or saturated NaHCO₃ as needed.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the target amide derivative.
Quantitative Data
The following table summarizes representative quantitative data for the biological activity of naphthopyran derivatives. While specific data for derivatives of this compound is currently limited in the literature, the data for structurally related compounds provides a strong rationale for the exploration of this scaffold.
| Compound ID | Scaffold | Biological Target | Activity (IC₅₀) | Cell Line | Reference |
| 5f | Naphthalene-enamide | Tubulin Polymerization | 2.62 µM | Huh-7 | [2][5] |
| 5g | Naphthalene-enamide | Tubulin Polymerization | 3.37 µM | Huh-7 | [2][5] |
| Doxorubicin | (Standard) | DNA Intercalation | 7.20 µM | Huh-7 | [2][5] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Derivatives of the naphthopyran scaffold have been shown to target key signaling pathways implicated in cancer. The following diagrams illustrate the general mechanisms of action for inhibitors of Src kinase and c-Myb.
Caption: General overview of the Src kinase signaling pathway and its inhibition by naphthopyran derivatives.
Caption: Simplified c-Myb signaling pathway and its potential inhibition.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis, derivatization, and biological evaluation of the target compounds.
Caption: A streamlined workflow for the development of novel biologically active compounds.
Conclusion
The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. The synthetic and derivatization protocols provided herein offer a framework for creating a diverse library of compounds for biological screening. The potential for these derivatives to inhibit key cancer-related signaling pathways, such as those mediated by Src kinase and c-Myb, warrants further investigation. The systematic application of the outlined experimental workflows will be crucial in identifying lead compounds with potent and selective biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07730C [pubs.rsc.org]
Application Notes & Protocols for the Analysis of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one
This document provides detailed application notes and experimental protocols for the quantitative analysis of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and professionals involved in drug development and chemical analysis.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Accurate and robust analytical methods are crucial for its quantification in various matrices during research and development. This document outlines two common and powerful techniques for this purpose: HPLC for routine quantification and GC-MS for sensitive and specific analysis, which may require derivatization for improved volatility and thermal stability.
Analytical Workflow
The general workflow for the analysis of this compound by HPLC and GC-MS is depicted below. The process begins with sample preparation, followed by instrumental analysis and subsequent data processing.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. The following protocol is a general guideline and may require optimization for specific sample matrices.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration within the calibration range.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic or gradient elution can be employed. A common starting point is a mixture of water (A) and acetonitrile (B) or methanol (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (a wavelength scan from 200-400 nm is recommended to find the absorption maximum).
-
-
Data Analysis:
-
Integrate the peak area corresponding to the retention time of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of a series of known standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
-
Quantitative Data Summary: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water or Methanol:Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined (e.g., 273 nm for similar structures)[1] |
| Run Time | 15 minutes (example) |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and specificity, making it suitable for trace analysis and structure confirmation. For compounds with low volatility or active sites, derivatization may be necessary to improve chromatographic performance.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap) is required.
-
Sample Preparation and Derivatization (if necessary):
-
Prepare a stock solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Derivatization (Silylation): To a known volume of the sample solution in a reaction vial, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30-60 minutes.
-
Cool the sample to room temperature before injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, such as a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection Mode: Splitless or split, depending on the concentration.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-500.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Data Analysis:
-
Identify the analyte peak based on its retention time and mass spectrum.
-
For quantification using SIM mode, select characteristic ions of the derivatized analyte.
-
Construct a calibration curve using derivatized standards and perform quantification as described for the HPLC method.
-
Quantitative Data Summary: GC-MS Method Parameters
| Parameter | Recommended Condition |
| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1.0 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | 100°C (2 min), then 10°C/min to 280°C (5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 50-500 |
| Acquisition Mode | Full Scan / Selected Ion Monitoring (SIM) |
Logical Relationships in Method Development
The selection and optimization of an analytical method involve a series of logical steps. The following diagram illustrates the decision-making process for choosing between HPLC and GC-MS and the subsequent optimization steps.
Disclaimer: The provided protocols are intended as a starting point and may require significant optimization and validation for specific applications and sample matrices. It is essential to perform thorough method validation according to the relevant regulatory guidelines (e.g., ICH, FDA) to ensure the accuracy, precision, and reliability of the results.
References
Troubleshooting & Optimization
Challenges in the synthesis of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route to 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one?
A proposed synthetic pathway involves a two-step process:
-
Oxidation: The synthesis of a 1,8-naphthalic anhydride derivative from a suitable precursor like acenaphthene.
-
Selective Reduction: The selective reduction of one of the two carbonyl groups of the naphthalic anhydride to a methylene group to form the target lactone.
Q2: What are the common starting materials for the synthesis of the naphthalic anhydride core?
Acenaphthene is a common and commercially available starting material that can be oxidized to form 1,8-naphthalic anhydride.[1] The oxidation can be achieved through various methods, including liquid-phase oxidation with chromic acid or vapor-phase air-oxidation using a vanadium oxide catalyst.
Q3: What are the main challenges in the selective reduction of a cyclic anhydride to a lactone?
The primary challenge is to prevent over-reduction. Strong reducing agents like Lithium Aluminum Hydride (LAH) can reduce both carbonyl groups of the anhydride to a diol.[2][3] Therefore, milder or more selective reducing agents and carefully controlled reaction conditions are necessary to isolate the desired lactone.
Q4: How can I monitor the progress of the reduction reaction?
Thin Layer Chromatography (TLC) is a common method for monitoring the reaction. By spotting the reaction mixture alongside the starting anhydride, you can observe the disappearance of the starting material and the appearance of new spots corresponding to the lactone and any byproducts (like the diol). The spots can be visualized under UV light.
Q5: What are the recommended methods for purifying the final lactone product?
Purification of the crude product can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific lactone. Recrystallization from a suitable solvent system can be used for further purification.
Troubleshooting Guides
Problem 1: Low Yield in the Oxidation of Acenaphthene to Naphthalic Anhydride
| Observation | Potential Cause | Suggested Solution |
| Incomplete conversion of starting material. | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed. |
| Formation of multiple byproducts. | Over-oxidation or side reactions. The main reaction products can include acenaphthenequinone and naphthalide.[1] | Optimize the catalyst system. For instance, a manganese-based catalyst tends to favor the formation of naphthalic anhydride, while a cobalt-based catalyst may primarily yield acenaphthenequinone.[1] |
| Difficult purification of the crude product. | Presence of colored impurities and other byproducts. | The crude product can be treated with agents like sulfuric acid or nitric acid followed by distillation or sublimation to remove impurities.[4][5] |
Problem 2: Over-reduction of Naphthalic Anhydride to the Diol
| Observation | Potential Cause | Suggested Solution |
| The major product is the diol, not the lactone. | The reducing agent is too strong or used in excess. | Use a milder reducing agent such as Sodium Borohydride (NaBH₄) or Lithium Borohydride (LiBH₄).[6] Alternatively, use a stoichiometric amount of a stronger reducing agent at a lower temperature. |
| A mixture of lactone and diol is obtained. | Reaction conditions are not selective. | Carefully control the reaction temperature, keeping it low (e.g., 0 °C or -78 °C). Add the reducing agent slowly and portion-wise to the reaction mixture. |
| The reaction is very slow or does not proceed. | The reducing agent is not reactive enough under the chosen conditions. | If using a mild reducing agent like NaBH₄, the addition of a Lewis acid (e.g., CeCl₃) can sometimes enhance its reactivity towards the anhydride. |
Data Presentation
Table 1: Comparison of Common Reducing Agents for Anhydride Reduction
| Reducing Agent | Abbreviation | Typical Substrates Reduced | Selectivity for Anhydride to Lactone |
| Lithium Aluminum Hydride | LAH | Carboxylic acids, esters, lactones, anhydrides, amides, nitriles, aldehydes, ketones.[2][6] | Low (often leads to the diol).[3] |
| Sodium Borohydride | NaBH₄ | Aldehydes, ketones, acyl chlorides. Generally unreactive towards esters, lactones, and carboxylic acids.[6] | Moderate to good, often requires specific conditions. |
| Lithium Borohydride | LiBH₄ | Aldehydes, ketones, esters, epoxides.[6] | Good for selective reduction of esters and lactones.[2] |
| Diisobutylaluminium Hydride | DIBAL-H | Esters, amides (to aldehydes). | Can be used, but control of stoichiometry and temperature is crucial. |
Experimental Protocols
Protocol 1: Synthesis of 1,8-Naphthalic Anhydride from Acenaphthene (Illustrative)
This protocol is a generalized representation based on common oxidation methods.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acenaphthene in glacial acetic acid.
-
Addition of Oxidant: Slowly add a solution of chromic acid (prepared from sodium dichromate and sulfuric acid) to the acenaphthene solution. The addition should be done at a controlled temperature to manage the exothermic reaction.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into a large volume of cold water. The crude 1,8-naphthalic anhydride will precipitate.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like acetic acid or by sublimation.
Protocol 2: Selective Reduction of 1,8-Naphthalic Anhydride to this compound (Hypothetical)
This is a hypothetical protocol based on the selective reduction of anhydrides.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1,8-naphthalic anhydride in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of a selective reducing agent (e.g., 1 equivalent of Lithium Borohydride in THF) to the stirred suspension.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water, followed by a dilute acid solution (e.g., 1 M HCl) until the mixture is acidic.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: Proposed synthetic pathway to the target lactone.
Caption: Troubleshooting workflow for the selective reduction step.
References
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. US2349518A - Purification of phthalic anhydride - Google Patents [patents.google.com]
- 5. US2105911A - Purification of phthalic anhydride - Google Patents [patents.google.com]
- 6. acs.org [acs.org]
Technical Support Center: Optimizing Naphthopyran Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of naphthopyrans.
Frequently Asked Questions (FAQs)
Q1: My naphthopyran synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in naphthopyran synthesis are frequently due to side reactions or suboptimal reaction conditions. The primary culprits are often the presence of water, which can lead to a Meyer-Schuster rearrangement of the propargyl alcohol starting material, or the use of a strong acid catalyst that promotes unwanted side reactions.[1] To improve your yield, consider the following:
-
Use a Dehydrating Agent: The addition of a dehydrating agent, such as trimethyl orthoformate, can significantly boost your yield by removing water from the reaction as it forms.[1][2]
-
Employ a Milder Acid Catalyst: Switching from a strong acid like p-toluenesulfonic acid (TsOH) to a milder catalyst such as pyridinium p-toluenesulfonate (PPTS) can minimize side reactions and favor the desired naphthopyran formation.[1][2]
-
Optimize Reaction Conditions: The choice of solvent and temperature is critical. High-boiling, polar aprotic solvents like 1,2-dichloroethane have been shown to be effective.[2][3] Fine-tuning the catalyst loading and reaction temperature can also have a substantial impact on the yield.[1]
Q2: I am observing a deeply colored impurity in my reaction mixture. What is this byproduct and how can I prevent its formation?
A2: The formation of a deeply colored impurity, particularly when using 1-naphthol derivatives, is a common issue. This is often the result of a conjugate addition side reaction where the nucleophilic 4-position of the naphthol attacks the propargyl carbocation. This side reaction is more pronounced with electron-rich diaryl propargyl alcohols. To mitigate this, using a milder acid catalyst like PPTS can be effective.[1]
Q3: What are the key considerations for purifying naphthopyran derivatives?
A3: The purification of naphthopyrans is typically achieved through column chromatography on silica gel. Key considerations include:
-
Solvent System Selection: The choice of eluent is crucial for good separation. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is commonly used. The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column.[4]
-
Column Packing: Proper packing of the silica gel column is essential to avoid channeling and ensure good separation. A wet slurry method is often recommended.
-
Sample Loading: The crude product should be dissolved in a minimal amount of solvent before being loaded onto the column to ensure a narrow band at the start of the chromatography.
Q4: Can the synthesis be performed under solvent-free conditions?
A4: Yes, solvent-free methods for naphthopyran synthesis have been developed. One approach involves grinding a mixture of the propargyl alcohol, naphthol, TsOH, and silica gel at room temperature. However, this method may result in poor to moderate yields.[3]
Troubleshooting Guides
Guide 1: Low Product Yield
This guide provides a systematic approach to troubleshooting low yields in naphthopyran synthesis.
| Symptom | Possible Cause | Suggested Solution |
| Low yield with significant side product formation | Meyer-Schuster Rearrangement: Presence of water in the reaction mixture. | Add a dehydrating agent like trimethyl orthoformate to the reaction.[1][2] |
| Strong Acid Catalyst: Use of a catalyst like TsOH promoting side reactions. | Switch to a milder acid catalyst such as PPTS.[1][2] | |
| Incomplete reaction | Suboptimal Reaction Time or Temperature: The reaction may not have reached completion. | Monitor the reaction progress using TLC and consider increasing the reaction time or temperature. |
| Insufficient Catalyst: The amount of catalyst may be too low. | Optimize the catalyst loading. | |
| Difficulty in isolating the product | Poor Purification Technique: Loss of product during workup and purification. | Optimize the column chromatography conditions, including the solvent system and column packing. |
Guide 2: Formation of Colored Impurities
This guide addresses the common issue of colored byproduct formation.
| Symptom | Possible Cause | Suggested Solution |
| Formation of a deeply colored spot on TLC | Conjugate Addition Side Reaction: Nucleophilic attack from the 4-position of 1-naphthol. | Use a milder acid catalyst (e.g., PPTS) to reduce the reactivity of the carbocation intermediate.[1] |
| Electron-rich Starting Materials: The use of highly electron-rich propargyl alcohols can enhance this side reaction. | If possible, consider using starting materials with slightly less electron-donating groups. |
Data Presentation
Table 1: Effect of Catalyst on Naphthopyran Synthesis
| Catalyst | Relative Yield | Notes |
| p-Toluenesulfonic acid (TsOH) | Moderate to Low | Prone to promoting side reactions like Meyer-Schuster rearrangement and conjugate addition.[1] |
| Pyridinium p-toluenesulfonate (PPTS) | High | Milder acid catalyst that minimizes side reactions, leading to cleaner reactions and higher yields.[1][2] |
Table 2: Effect of Solvent on Naphthopyran Synthesis
| Solvent | Characteristics | Impact on Yield |
| Toluene | Commonly used non-polar solvent. | Moderate yields are often obtained.[4] |
| 1,2-Dichloroethane | High-boiling, polar aprotic solvent. | Generally leads to higher yields by facilitating the formation of the carbocation intermediate.[2][3] |
| Water (with catalyst) | Environmentally benign solvent. | Good yields have been reported with the use of a catalyst like β-cyclodextrin hydrate.[3] |
Experimental Protocols
Optimized One-Pot Synthesis of 3,3-Diphenyl-3H-naphtho[2,1-b]pyran
This protocol is based on an improved acid-catalyzed method that generally provides excellent yields.[1]
Materials:
-
2-Naphthol
-
1,1-Diphenyl-2-propyn-1-ol
-
Pyridinium p-toluenesulfonate (PPTS)
-
Trimethyl orthoformate
-
1,2-Dichloroethane
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for eluent
Procedure:
-
In a round-bottom flask, dissolve 2-naphthol (1.0 equivalent) and 1,1-diphenyl-2-propyn-1-ol (1.1 equivalents) in 1,2-dichloroethane.
-
Add trimethyl orthoformate (3.0 equivalents) to the solution.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to obtain the pure 3,3-diphenyl-3H-naphtho[2,1-b]pyran.
Purification by Column Chromatography
Procedure:
-
Prepare the Column: Securely clamp a glass chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.
-
Prepare the Slurry: In a beaker, make a slurry of silica gel in the initial eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pack the Column: Pour the slurry into the column and allow the silica to settle. Drain the excess solvent until the solvent level is just above the top of the silica gel.
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Load the Sample: Dissolve the crude naphthopyran in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample solution to the top of the silica gel.
-
Elute the Column: Add the eluent to the top of the column and begin collecting fractions. Gradually increase the polarity of the eluent (e.g., to 90:10 hexane:ethyl acetate) to elute the product.
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Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
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Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified naphthopyran.
Visualizations
Caption: Optimized one-pot synthesis workflow for naphthopyrans.
References
- 1. benchchem.com [benchchem.com]
- 2. Naphthopyran molecular switches and their emergent mechanochemical reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03729K [pubs.rsc.org]
- 3. Naphthopyran molecular switches and their emergent mechanochemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one. The following sections address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common contaminants for structurally similar naphthalic anhydride derivatives may include unreacted starting materials, byproducts from side reactions, and residual solvents. In syntheses starting from derivatives of 1,8-naphthalic anhydride, impurities can arise from incomplete reactions or side reactions.[1] For lactones in general, common impurities can include unreacted carboxylic acids, aldehydes, ketones, and polymerization products.[1]
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for lactones and related naphthalic anhydride derivatives are column chromatography and recrystallization. The choice between these methods depends on the nature of the impurities and the desired final purity. For challenging separations, a combination of both techniques is often employed.
Q3: How can I monitor the purity of my sample during the purification process?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of purification. Distinct spots under UV light can help identify the presence of impurities.[2] For final purity assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended. The structure and purity of related naphthalimide compounds are often confirmed by 1H and 13C NMR analysis and elemental analysis.[1]
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Compound from Impurities | Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities. | Optimize the Mobile Phase: For normal-phase chromatography (e.g., silica gel), a gradient of increasing polarity, such as gradually increasing the percentage of ethyl acetate in hexane, can improve resolution. |
| Column Overloading: Loading an excessive amount of crude material onto the column can lead to broad and overlapping peaks. | Reduce Sample Load: Decrease the amount of sample loaded onto the column. For preparative separations, it may be necessary to perform multiple runs with smaller sample loads. | |
| Incorrect Stationary Phase: Silica gel may not be suitable for all separations of lactone-containing compounds. | Consider a Different Stationary Phase: Reversed-phase chromatography (e.g., C18) separates compounds based on hydrophobicity and can be an effective alternative. | |
| Compound is Stuck on the Column | Compound is too Polar for the Solvent System: The eluent is not polar enough to move the compound down the column. | Increase Solvent Polarity: Gradually increase the polarity of the mobile phase. A step gradient to a more polar solvent system might be necessary. |
| Product Degradation on the Column | Sensitivity of the Lactone Ring: The lactone may be unstable on the acidic silica gel surface. | Use a Deactivated Stationary Phase: Consider using neutral alumina or a deactivated silica gel. Additionally, work at lower temperatures if possible. |
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| No Crystal Formation Upon Cooling | Compound is too Soluble in the Chosen Solvent: The compound remains dissolved even at low temperatures. | Use a Different Solvent or Solvent System: Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixed solvent system (e.g., dichloromethane/hexane) can also be effective. |
| Insufficient Concentration: The solution is too dilute for crystals to form. | Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the compound. | |
| Oily Precipitate Forms Instead of Crystals | Solution is Supersaturated or Cooled too Quickly: Rapid cooling can cause the compound to "crash out" of the solution as an oil. | Slow Cooling and Seeding: Allow the solution to cool slowly to room temperature and then place it in a cold bath. Adding a seed crystal of the pure compound can initiate crystallization. |
| Presence of Impurities: Impurities can inhibit crystal lattice formation. | Pre-purify by another method: If the crude material is very impure, consider a preliminary purification step, such as a quick filtration through a silica plug, before recrystallization. | |
| Low Recovery of Pure Compound | Compound has Significant Solubility in the Cold Solvent: A considerable amount of the product remains in the mother liquor. | Minimize the Amount of Solvent Used: Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature Crystallization During Hot Filtration: The compound crystallizes on the filter paper or in the funnel. | Preheat the Funnel and Filter Flask: Ensure the filtration apparatus is hot to prevent premature crystallization. |
Data Presentation: Comparison of Purification Techniques (Illustrative)
The following table presents a hypothetical comparison of typical outcomes for the purification of this compound. Actual results will vary based on the specific impurities and experimental conditions.
| Purification Technique | Typical Purity | Typical Yield/Recovery | Key Advantages | Key Disadvantages |
| Column Chromatography (Silica Gel) | >95% | 50-80% | Good for separating a wide range of impurities; amenable to various scales. | Can be time-consuming; potential for product degradation on the stationary phase; requires significant solvent volumes. |
| Recrystallization | >99% | 60-90% | Can yield highly pure material; relatively simple and cost-effective. | Requires a solid compound; finding a suitable solvent can be trial-and-error; may not remove all impurities. |
| Preparative HPLC | >99.5% | 40-70% | High resolution and purity. | Expensive; requires specialized equipment; limited sample capacity per run. |
Experimental Protocols
General Protocol for Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column bed.
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Elution: Begin elution with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
General Protocol for Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when heated. Common solvents for similar compounds include ethanol, ethyl acetate, toluene, or mixtures such as dichloromethane/hexane.
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Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting common issues in purification.
References
Byproduct formation in the synthesis of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one and its prevention
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method for the synthesis of this compound is the selective reduction of 1,8-naphthalic anhydride. This transformation can be achieved using various reducing agents. The choice of reducing agent and reaction conditions is crucial to maximize the yield of the desired lactone and minimize byproduct formation.
Q2: What are the potential starting materials for the synthesis?
The primary starting material is typically 1,8-naphthalic anhydride . This can be synthesized by the oxidation of acenaphthene.[1][2] Acenaphthenequinone is an intermediate in the oxidation of acenaphthene and can also be a precursor.[1][3]
Q3: What are the most common byproducts observed during the synthesis?
Common byproducts can arise from over-reduction or incomplete reaction. These may include:
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Acenaphthene: Formed by the complete reduction of the naphthalene ring system.
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Naphthalene-1,8-dicarbaldehyde: Resulting from partial reduction of the anhydride.
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1,8-Naphthalenedimethanol: The product of complete reduction of both carbonyl groups of the anhydride.
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Unreacted 1,8-naphthalic anhydride: Due to incomplete reaction.
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Polymeric materials: Can form under certain reaction conditions.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material and a reference standard of the product (if available), you can observe the consumption of the starting material and the formation of the product and any byproducts. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | 1. Incorrect stoichiometry of the reducing agent: Too little may lead to incomplete reaction, while too much can cause over-reduction. 2. Suboptimal reaction temperature: The reaction may be too slow at low temperatures or lead to side reactions at high temperatures. 3. Poor quality of starting material or reagents. | 1. Optimize the molar ratio of the reducing agent through small-scale trial reactions. 2. Perform the reaction at the recommended temperature and monitor it closely. A temperature gradient study can help identify the optimal temperature. 3. Ensure the purity of the 1,8-naphthalic anhydride and the activity of the reducing agent. |
| Formation of a significant amount of over-reduced byproducts (e.g., 1,8-Naphthalenedimethanol) | Excessively strong or a large excess of the reducing agent. | 1. Switch to a milder reducing agent. For example, if using Lithium Aluminum Hydride (LAH), consider Sodium Borohydride (NaBH4) or other selective reducing agents. 2. Carefully control the stoichiometry of the reducing agent. Add the reducing agent portion-wise and monitor the reaction progress. |
| Presence of unreacted starting material | 1. Insufficient amount of reducing agent. 2. Reaction time is too short. 3. Low reaction temperature. | 1. Increase the molar equivalents of the reducing agent slightly. 2. Extend the reaction time, continuing to monitor by TLC until the starting material is consumed. 3. Increase the reaction temperature in small increments. |
| Difficulty in isolating and purifying the product | Formation of multiple byproducts with similar polarity to the product. | 1. Optimize the reaction conditions to minimize byproduct formation. 2. Employ a different purification technique. If column chromatography is not effective, consider recrystallization from a suitable solvent system or preparative HPLC. |
Experimental Protocols
Synthesis of this compound via Reduction of 1,8-Naphthalic Anhydride
Materials:
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1,8-Naphthalic anhydride
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Sodium borohydride (NaBH₄)
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Anhydrous Tetrahydrofuran (THF)
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Hydrochloric acid (1 M)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,8-naphthalic anhydride (1 equivalent) in anhydrous THF.
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Cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (optimized equivalents) portion-wise to the stirred solution.
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Allow the reaction to stir at 0 °C and monitor its progress by TLC.
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Once the starting material is consumed, quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
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Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Synthetic pathway and potential byproduct formation.
Troubleshooting Logic
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Synthesis of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one. The synthesis is presented as a two-step process involving the initial reduction of 1,8-naphthalic anhydride to a lactone, followed by the selective hydrogenation of the naphthalene core.
General Synthesis Pathway
The proposed pathway involves two key transformations:
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Lactonization: Selective reduction of one carbonyl group of 1,8-naphthalic anhydride to form the intermediate lactone, 1H,3H-Naphtho[1,8-cd]pyran-1-one.
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Hydrogenation: Selective catalytic hydrogenation of the aromatic system in the intermediate to yield the target compound, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Step 1: Lactonization of 1,8-Naphthalic Anhydride
Q1: What is a common method for synthesizing the 1H,3H-Naphtho[1,8-cd]pyran-1-one intermediate?
A common method is the selective reduction of 1,8-naphthalic anhydride. While strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can fully reduce the anhydride to a diol, modifying the reaction conditions can favor the formation of the desired lactone.[1] One reported method involves using a combination of LiAlH₄ and anhydrous Zinc Chloride (ZnCl₂) in dry THF.[1]
Q2: My reduction with LiAlH₄ is yielding the diol (1,8-Naphthalenedimethanol) instead of the lactone. How can I improve the lactone yield?
This is a common issue, as over-reduction is facile. Here are several troubleshooting strategies:
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Use a Lewis Acid Additive: The addition of a Lewis acid like anhydrous ZnCl₂ can moderate the reactivity of LiAlH₄, favoring the partial reduction to the lactone.[1]
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Control Stoichiometry: Carefully control the molar equivalents of LiAlH₄. Use a substoichiometric amount or a slight excess (e.g., 1.2 equivalents) rather than a large excess.
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Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to decrease the reaction rate and improve selectivity. Add the LiAlH₄ solution dropwise to the anhydride solution to maintain temperature control.
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Reverse Addition: Add the solution of 1,8-naphthalic anhydride slowly to the LiAlH₄ suspension. This keeps the concentration of the reducing agent high relative to the substrate, which can sometimes favor partial reduction.
Q3: Besides the diol, what are other potential side products?
Potential side products include unreacted starting material and complex polymeric materials, especially if the reaction conditions are not anhydrous. Hydrolysis of the anhydride to 1,8-naphthalic acid can also occur if water is present, which will then react with LiAlH₄.
Q4: Are there alternative reducing agents I can try?
Yes. For a milder and potentially more selective reduction, consider the following reagents:
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Sodium borohydride (NaBH₄) in combination with a Lewis acid: NaBH₄ is typically not strong enough to reduce anhydrides on its own but can be activated.
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Diisobutylaluminium hydride (DIBAL-H): Often used for the partial reduction of esters and lactones to aldehydes or hemiacetals at low temperatures. Its application here could be fine-tuned to favor lactone formation from the anhydride.
Step 2: Selective Hydrogenation
Q5: How can I selectively reduce the naphthalene ring without opening the lactone?
Lactone rings are generally stable to catalytic hydrogenation conditions that are effective for reducing aromatic systems. The key is to choose a catalyst and conditions that favor arene hydrogenation over ester/lactone hydrogenolysis.
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Catalyst Choice: Palladium on carbon (Pd/C) is a common choice. Rhodium on alumina (Rh/Al₂O₃) or Platinum oxide (PtO₂) can also be effective.
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Solvent: Use a non-reactive solvent like ethanol, methanol, or ethyl acetate.
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Pressure and Temperature: Start with moderate hydrogen pressure (e.g., 50-100 psi) and room temperature. Overly harsh conditions (high pressure and temperature) can lead to over-reduction or side reactions.
Q6: I am observing no reaction or very slow conversion during hydrogenation. What can I do?
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Catalyst Activity: Ensure your catalyst is not poisoned or expired. If necessary, use a fresh batch.
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Increase Pressure/Temperature: Gradually increase the hydrogen pressure and/or temperature. Monitor the reaction carefully to avoid over-reduction.
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Increase Catalyst Loading: Increase the weight percentage of the catalyst relative to the substrate.
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Solvent Purity: Ensure the solvent is pure and degassed, as impurities can poison the catalyst.
Purification and Characterization
Q7: What is the recommended method for purifying the final product?
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Filtration: After the hydrogenation, the catalyst must be carefully removed by filtration, typically through a pad of Celite®.
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Chromatography: Column chromatography on silica gel is the most effective method for purifying the final product from any unreacted starting material or side products. A gradient elution system, such as hexane/ethyl acetate, is likely to provide good separation.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used for final purification.
Experimental Protocols
Protocol 1: Synthesis of 1H,3H-Naphtho[1,8-cd]pyran-1-one
This protocol is adapted from a reported procedure where the lactone was an intermediate product.[1] Optimization may be required.
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Preparation: To a dry 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous Zinc Chloride (ZnCl₂, 3 mmol).
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Reagent Addition: Add dry THF (20 mL) followed by the slow, portion-wise addition of Lithium Aluminum Hydride (LiAlH₄, 6 mmol) at 0 °C. Stir the suspension.
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Substrate Addition: Slowly add 1,8-naphthalic anhydride (5 mmol) to the stirring suspension at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for 6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
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Quenching: Carefully quench the reaction by the slow, dropwise addition of water (5 mL) at 0 °C.
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Workup: Adjust the pH of the mixture to be weakly acidic with 1 N HCl. Extract the aqueous phase with ethyl acetate (3 x 15 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound
This is a general protocol and requires optimization.
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Preparation: In a hydrogenation vessel, dissolve the 1H,3H-Naphtho[1,8-cd]pyran-1-one (1 mmol) in a suitable solvent (e.g., 20 mL of ethanol).
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Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 10 mol%).
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the reaction at room temperature for 12-24 hours.
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Monitoring: Monitor the reaction by TLC or GC-MS to observe the disappearance of the starting material.
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Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
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Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.
Data Summary Tables
Table 1: Reaction Conditions for Lactonization of 1,8-Naphthalic Anhydride
| Parameter | Condition | Notes |
|---|---|---|
| Starting Material | 1,8-Naphthalic Anhydride | Must be dry. |
| Reducing Agent | LiAlH₄ / anhy. ZnCl₂ | Molar ratio of Anhydride:ZnCl₂:LiAlH₄ ≈ 1 : 0.6 : 1.2.[1] |
| Solvent | Anhydrous THF | Crucial to prevent quenching of LiAlH₄.[1] |
| Temperature | 0 °C to Room Temp. | Lower temperatures may improve selectivity. |
| Reaction Time | ~6 hours | Monitor by TLC for completion.[1] |
| Reported Yield | Variable | The referenced procedure aimed for a diol; lactone was an intermediate.[1] |
Table 2: Suggested Optimization Parameters for Selective Hydrogenation
| Parameter | Starting Condition | Optimization Range |
|---|---|---|
| Catalyst | 10% Pd/C | Rh/Al₂O₃, PtO₂ |
| Catalyst Loading | 10 mol% | 5 - 20 mol% |
| H₂ Pressure | 50 psi | 50 - 500 psi |
| Temperature | Room Temperature | 25 °C - 60 °C |
| Solvent | Ethanol | Methanol, Ethyl Acetate, Acetic Acid |
References
Technical Support Center: Troubleshooting Low Reactivity of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one Precursors
Welcome to the Technical Support Center for the synthesis of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one and its precursors. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic endeavors. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols, data tables, and visualizations to address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common synthetic strategy involves a two-step process. The first step is the formation of the unsaturated precursor, 1H,3H-Naphtho[1,8-cd]pyran-1-one, followed by the catalytic hydrogenation of the naphthalene ring system to yield the desired this compound.
Q2: My initial cyclization to form the unsaturated lactone precursor, 1H,3H-Naphtho[1,8-cd]pyran-1-one, is resulting in a low yield. What are the potential causes?
A2: Low yields in the formation of the peri-lactone ring can stem from several factors. Incomplete conversion of the starting material, 8-formyl-1-naphthoic acid (1,8-naphthaldehydic acid), is a common issue. The equilibrium between the open-chain aldehyde-acid and the closed-ring hydroxy-lactone (the direct precursor to the lactone) can be sensitive to reaction conditions. Additionally, side reactions such as intermolecular esterification or decarboxylation can reduce the yield. Ensuring anhydrous conditions and optimizing the reaction temperature are crucial.
Q3: I am observing the formation of byproducts during the catalytic hydrogenation of 1H,3H-Naphtho[1,8-cd]pyran-1-one. What are these and how can I minimize them?
A3: During the catalytic hydrogenation of the naphthalene ring system, several byproducts can form. Incomplete hydrogenation will result in the presence of tetralin-like intermediates. Over-reduction can lead to the opening of the lactone ring to form a diol. The choice of catalyst, solvent, hydrogen pressure, and reaction temperature are all critical parameters to control the selectivity of the reduction. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of the Unsaturated Precursor (1H,3H-Naphtho[1,8-cd]pyran-1-one)
Question: I am attempting to synthesize 1H,3H-Naphtho[1,8-cd]pyran-1-one from 1,8-naphthaldehydic acid, but my yields are consistently low. What can I do to improve this?
Answer: Low yields in this intramolecular cyclization are often related to the purity of the starting material, reaction conditions, and work-up procedure. Here are some troubleshooting steps:
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Starting Material Purity: Ensure your 1,8-naphthaldehydic acid is pure. Impurities can interfere with the reaction. It exists in equilibrium with its cyclic hemiacetal tautomer, 3-hydroxy-1H,3H-naphtho[1,8-cd]pyran-1-one, and the ratio of these forms can be solvent and temperature-dependent[1].
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Reaction Conditions: The cyclization to the lactone is typically achieved by heating the starting material, often with a dehydrating agent or under conditions that facilitate water removal.
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Temperature: If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition or side reactions. Experiment with a temperature range of 100-140°C.
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Solvent: While the reaction can be run neat, a high-boiling, inert solvent like toluene or xylene can aid in azeotropic removal of water, driving the equilibrium towards the lactone product.
-
-
Work-up: The product can be sensitive to hydrolysis under strongly acidic or basic conditions. A neutral work-up is recommended.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Starting Material | 1,8-Naphthaldehydic Acid (>95% purity) | Impurities can lead to side reactions and lower yields. |
| Temperature | 120-140 °C | Too low: incomplete reaction. Too high: decomposition. |
| Solvent | Toluene or Xylene (for azeotropic water removal) | Inefficient water removal can stall the reaction. |
| Reaction Time | 2-4 hours (monitor by TLC) | Insufficient time leads to incomplete conversion. |
| Work-up | Neutral wash (e.g., with brine) | Acidic or basic conditions can hydrolyze the lactone. |
Issue 2: Incomplete or Non-Selective Reduction to this compound
Question: During the catalytic hydrogenation of 1H,3H-Naphtho[1,8-cd]pyran-1-one, I am getting a mixture of products including starting material and over-reduced species. How can I improve the selectivity for the desired dihydro-product?
Answer: Achieving selective hydrogenation of one of the aromatic rings in the naphthalene system without affecting the lactone functionality requires careful control of the reaction parameters.
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Catalyst Selection and Loading: 10% Palladium on carbon (Pd/C) is a common choice for this type of reduction. The catalyst loading can influence the reaction rate and selectivity. A typical loading is 5-10 mol% of palladium.
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Hydrogen Pressure: Higher hydrogen pressures generally lead to faster and more complete reduction. However, excessively high pressures may promote over-reduction. A pressure range of 50-100 psi is a good starting point.
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Solvent: The choice of solvent can influence the catalyst activity and substrate solubility. Solvents like ethanol, methanol, or ethyl acetate are commonly used.
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Temperature and Reaction Time: Hydrogenation of aromatic systems often requires elevated temperatures to proceed at a reasonable rate. However, high temperatures can also favor over-reduction. Monitoring the reaction progress by TLC or GC-MS is crucial to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Catalyst | 10% Pd/C | Lower activity catalysts may require harsher conditions. |
| Catalyst Loading | 5-10 mol% | Too low: slow or incomplete reaction. Too high: may increase side reactions. |
| Hydrogen Pressure | 50-100 psi | Too low: slow reaction. Too high: potential for over-reduction. |
| Solvent | Ethanol, Methanol, or Ethyl Acetate | Poor solubility can lead to slow reaction rates. |
| Temperature | 50-80 °C | Too low: slow reaction. Too high: increased risk of over-reduction. |
| Reaction Time | 4-24 hours (monitor closely) | Premature termination: incomplete reaction. Extended time: over-reduction. |
Experimental Protocols
Protocol 1: Synthesis of 1H,3H-Naphtho[1,8-cd]pyran-1-one (Unsaturated Precursor)
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Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,8-naphthaldehydic acid (1.0 eq) and toluene (10 mL per gram of starting material).
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Reaction: Heat the mixture to reflux and continue heating for 2-4 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Target Compound)
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Preparation: In a high-pressure reaction vessel (e.g., a Parr shaker), dissolve 1H,3H-Naphtho[1,8-cd]pyran-1-one (1.0 eq) in ethanol (20 mL per gram of substrate). Carefully add 10% Pd/C catalyst (5-10 mol%).
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Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to 50-100 psi. Heat the mixture to 50-80 °C with vigorous stirring.
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Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Logic for Low Yield in Hydrogenation
Caption: Troubleshooting logic for low yield in the hydrogenation step.
References
Technical Support Center: Overcoming Poor Solubility of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the first step to address this?
A1: The initial and most critical step is to prepare a high-concentration stock solution in a suitable organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of poorly soluble compounds.[2] It is essential to ensure the final concentration of the organic solvent in your assay medium is kept to a minimum, typically below 1% (v/v), and for sensitive cell-based assays, it is often recommended to be less than 0.1% to avoid solvent-induced artifacts or toxicity.[3]
Q2: I've prepared a DMSO stock, but the compound still precipitates when diluted into my cell culture medium. What should I do next?
A2: This phenomenon, often termed "solvent shock," occurs when the compound rapidly leaves the organic solvent and enters the aqueous environment, exceeding its thermodynamic solubility limit.[4] To mitigate this, you can try several strategies:
-
Optimize the dilution technique: Instead of a single large dilution, perform serial dilutions. Pre-warming the aqueous medium to the experimental temperature (e.g., 37°C for cell-based assays) and adding the stock solution dropwise while gently vortexing can also help.[1][4]
-
Lower the final concentration: Your target concentration may be too high for the compound's aqueous solubility. Conduct a dose-response experiment starting from a lower concentration range.[1]
-
Use a co-solvent: Incorporating a co-solvent can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[2][5]
Q3: What are co-solvents, and which ones are suitable for cell-based assays?
A3: Co-solvents are organic solvents that are miscible with water and can help solubilize nonpolar compounds. For cell-based assays, it is crucial to use co-solvents with low cytotoxicity. Common examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).[2] It is imperative to determine the maximum tolerable concentration of any co-solvent in your specific assay by running vehicle controls.[2]
Q4: Are there other solubilization methods I can try if co-solvents are not effective or interfere with my assay?
A4: Yes, several other techniques can be employed:
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Triton™ X-100 can be used at low concentrations (typically 0.001% to 0.01%) to increase solubility.[3][6] However, their potential to interfere with the assay must be carefully evaluated.[7]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble compounds, forming inclusion complexes and increasing their aqueous solubility.[2][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.[2]
-
pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility.[5] However, the stability of your compound and the pH constraints of your assay must be considered.
Q5: How can I quantitatively assess the solubility of my compound in different formulations?
A5: A kinetic solubility assay can be performed to measure the concentration at which a compound begins to precipitate from a solution. This can be done by preparing serial dilutions of your compound in the desired buffer and measuring the turbidity using a nephelometer or a plate reader that can detect light scattering (e.g., absorbance at 600 nm).[3] An increase in the signal indicates precipitation.[3]
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock | High supersaturation and rapid solvent shift.[3] | Decrease the final compound concentration.[3] Employ a serial dilution method.[3] Increase mixing energy upon dilution (e.g., vortexing).[3] |
| Precipitation occurs over the course of the assay | Thermodynamic insolubility at the assay temperature.[3] Compound instability leading to less soluble degradation products.[3] | Lower the final compound concentration.[3] Ensure constant and controlled temperature throughout the assay.[3] Assess the compound's stability in the assay buffer over time.[3] |
| Cloudiness or turbidity in cell culture media | Fine particulate precipitation.[4] Microbial contamination.[4] | Confirm the presence of precipitate by microscopic examination.[4] If contamination is suspected, check for motile microorganisms and pH changes in the medium.[4] |
| Inconsistent assay results or lower than expected potency | Partial precipitation of the compound, leading to a lower effective concentration.[1] | Re-evaluate the solubilization strategy to ensure the compound remains in solution for the duration of the experiment.[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Accurately weigh a precise amount of this compound.
-
Add a calculated volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10-100 mM).[1]
-
Ensure the compound is fully dissolved by vortexing. If necessary, gentle warming or brief sonication in a water bath can be applied.[1][6]
-
Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to prevent moisture absorption and degradation from repeated freeze-thaw cycles.[1][4]
Protocol 2: Kinetic Solubility Assessment using UV-Vis Spectroscopy
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution in the assay buffer to achieve a range of final concentrations (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration is constant in all wells (e.g., 1%).[3]
-
Include a set of wells with buffer and DMSO only as a blank.
-
Incubate the plate at the assay temperature for a defined period (e.g., 1-2 hours).[3]
-
Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb (e.g., 600 nm) using a microplate reader.[3]
-
The concentration at which a significant increase in absorbance is observed indicates the onset of precipitation and an approximation of the kinetic solubility.[3]
Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in the desired aqueous buffer.
-
Prepare a high-concentration stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).
-
Slowly add the compound stock solution to the HP-β-CD solution while stirring.
-
Continue to stir the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.[2]
-
This complex-containing solution can then be further diluted in the assay medium.
Data Presentation
Table 1: Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages | Typical Concentration in Assays |
| Co-solvents (e.g., Ethanol, PEG 400) | Reduce the polarity of the aqueous solvent system.[2] | Simple to implement, effective for many compounds.[5] | Potential for cytotoxicity and assay interference at higher concentrations.[5] | < 1-5% (v/v) |
| Surfactants (e.g., Tween® 80) | Form micelles that encapsulate hydrophobic compounds.[5] | Effective at very low concentrations.[3] | Can disrupt cell membranes and interfere with protein activity.[7] | 0.001% - 0.01% (v/v) |
| Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes with hydrophobic molecules.[8] | Low toxicity, can improve bioavailability.[2] | Can be expensive, may not be effective for all compounds. | 1-5% (w/v) |
| pH Adjustment | Increases the ionization of acidic or basic compounds, enhancing their interaction with water.[5] | Highly effective for ionizable compounds. | Limited to compounds with appropriate pKa, can affect compound stability and assay conditions. | Assay-dependent |
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Caption: Experimental workflow for testing solubilization formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Production of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis and scale-up of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one. The proposed synthetic route involves a two-step process starting from 1,8-naphthalic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A plausible and common approach is the selective reduction of 1,8-naphthalic anhydride. This can be conceptualized as a two-step process:
-
Selective reduction of one carbonyl group of 1,8-naphthalic anhydride to form the intermediate lactone, 1H,3H-Naphtho[1,8-cd]pyran-1-one.
-
Further reduction of the exocyclic carbonyl group to a methylene group to yield the final product.
Q2: What are the primary challenges in the first reduction step?
A2: The main challenge is achieving selective reduction. Strong reducing agents like lithium aluminum hydride (LiAlH4) can easily over-reduce the anhydride to the corresponding diol[1][2]. Controlling stoichiometry, temperature, and the choice of a milder or more selective reducing agent are critical.
Q3: How can I purify the final product?
A3: Purification of lactones often involves a combination of techniques. Common methods include aqueous alkali extraction to remove acidic impurities, column chromatography on silica gel, crystallization, and vacuum distillation for liquid products.[3] The choice of method depends on the scale and the nature of the impurities. For solid products like the target molecule, crystallization is often the most effective method for achieving high purity.[3]
Q4: Are there any specific safety precautions for this synthesis?
A4: Standard laboratory safety protocols should be followed. Specifically, hydride reducing agents like LiAlH4 are highly reactive with water and protic solvents and can be pyrophoric. All reactions involving these reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Additionally, quenching of these reagents is highly exothermic and must be performed carefully at low temperatures.
Troubleshooting Guides
Problem 1: Low Yield of Intermediate Lactone (1H,3H-Naphtho[1,8-cd]pyran-1-one)
| Potential Cause | Troubleshooting Action |
| Over-reduction to Diol | - Use a milder reducing agent (e.g., sodium borohydride in specific solvents, or LiAlH4 at very low temperatures with careful monitoring).- Reduce the molar equivalents of the reducing agent.- Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity. |
| Incomplete Reaction | - Ensure the 1,8-naphthalic anhydride starting material is fully dissolved or well-suspended in the reaction solvent.- Verify the quality and activity of the reducing agent.- Increase the reaction time, but monitor for byproduct formation. |
| Hydrolysis of Anhydride | - Use anhydrous solvents and reagents. Moisture can hydrolyze the starting anhydride to the dicarboxylic acid, which may react differently.[4] |
Problem 2: Difficulties in the Second Reduction Step
| Potential Cause | Troubleshooting Action |
| Reduction of the Lactone Ring | - The lactone functional group can also be reduced under certain conditions.[5] Employ chemoselective reduction conditions that favor the reduction of a ketone over a lactone, such as a Wolff-Kishner or Clemmensen reduction, if the substrate is stable to the harsh conditions. |
| Complex Product Mixture | - Optimize reaction conditions (temperature, time, reagent stoichiometry) on a small scale before proceeding to a larger batch.[3] - Analyze the crude product mixture by techniques like TLC, GC-MS, or LC-MS to identify the major byproducts and adjust the reaction strategy accordingly. |
Problem 3: Product Purification Issues
| Potential Cause | Troubleshooting Action |
| Co-elution of Impurities in Chromatography | - Optimize the mobile phase and stationary phase for better separation.[3]- Consider using a different chromatographic technique, such as preparative HPLC.[3] |
| Poor Crystallization | - Screen a variety of solvents and solvent mixtures to find suitable conditions for crystallization.- Ensure the crude product is sufficiently pure before attempting crystallization, as impurities can inhibit crystal formation. |
| Lactone Hydrolysis During Workup | - Avoid highly basic conditions during aqueous extraction, as this can lead to hydrolysis of the lactone ring.[3] Use a mild base like sodium bicarbonate if an alkaline wash is necessary. |
Experimental Protocols
Protocol 1: Selective Reduction of 1,8-Naphthalic Anhydride to 1H,3H-Naphtho[1,8-cd]pyran-1-one
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of 1,8-naphthalic anhydride in anhydrous THF.
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: A solution of a mild reducing agent (e.g., 0.5 equivalents of LiAlH4) in anhydrous THF is added dropwise to the cooled suspension over 1-2 hours, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, the reaction is carefully quenched by the slow, dropwise addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate.
-
Workup: The mixture is allowed to warm to room temperature, and the solids are filtered off. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: Purification by Crystallization
-
Dissolution: The crude product is dissolved in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).
-
Cooling: The solution is allowed to cool slowly to room temperature.
-
Crystal Formation: If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. The solution can be further cooled in an ice bath or refrigerator to maximize crystal yield.
-
Isolation: The crystals are collected by vacuum filtration.
-
Washing: The collected crystals are washed with a small amount of cold solvent.
-
Drying: The purified crystals are dried under vacuum.
Visualizations
Caption: Synthetic workflow for the target molecule.
Caption: Decision tree for troubleshooting low lactone yield.
References
Validation & Comparative
A Comparative Analysis of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one and Existing Antimicrobial Agents
Disclaimer: As of the latest literature review, specific antimicrobial activity data for 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one is not publicly available. This guide has been developed as a template for researchers and drug development professionals to illustrate how a comparative study of this nature would be presented. The data for this compound is hypothetical and for illustrative purposes only. The information and data for existing antimicrobial agents are based on published research.
Introduction
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Naphthopyran scaffolds have garnered interest in medicinal chemistry due to their diverse biological activities. This guide provides a comparative framework for evaluating the antimicrobial potential of a novel compound, this compound, against established antimicrobial agents. The comparative analysis focuses on in vitro efficacy against representative Gram-positive and Gram-negative bacteria.
Data Presentation: Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound and selected existing antimicrobial agents was evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Antimicrobial Agent | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) |
| This compound (Hypothetical Data) | 8 | 16 |
| Ciprofloxacin | 0.25 - 1.0[1][2][3] | ≤1[4] |
| Penicillin | ≤0.125 (susceptible strains)[5] | - |
| Vancomycin | 0.5 - 2.0[6][7][8] | >64[9] |
Table 2: Comparative Bactericidal Activity (MBC in µg/mL)
| Antimicrobial Agent | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) |
| This compound (Hypothetical Data) | 16 | 32 |
| Ciprofloxacin | 1.0[1][2] | - |
| Penicillin | - | - |
| Vancomycin | - | - |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC was determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: A suspension of the test microorganism is prepared in a sterile saline solution from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
Serial Dilution: The antimicrobial agents are serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined following the MIC assay to ascertain the concentration of the antimicrobial agent that results in bacterial death.
-
Subculturing: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Visualizations
Experimental Workflow
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 4. droracle.ai [droracle.ai]
- 5. Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children’s hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyjournal.org [microbiologyjournal.org]
- 8. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Targeting of Escherichia coli with Vancomycin-Arginine - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Naphthopyranones: A Comparative Guide to Anticancer Analogs
Researchers in oncology and medicinal chemistry are continuously exploring novel molecular scaffolds to develop more effective and selective anticancer agents. One such scaffold, the 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one and its analogs, has garnered interest for its potential as a therapeutic backbone. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a closely related series of 1H,3H-naphtho[1,8-cd]pyran-1-one derivatives, offering insights into the key structural modifications that influence their anticancer activity. The data presented here is based on studies of these analogs as potential thymidylate synthase inhibitors, a critical target in cancer therapy.
Unveiling the Anticancer Potential: A Quantitative Comparison
The anticancer activity of a series of 1H,3H-naphtho[1,8-cd]pyran-1-one analogs was evaluated by the National Cancer Institute (NCI) against a panel of human tumor cell lines. The following table summarizes the growth inhibitory effects (GI50) of key analogs against melanoma cell lines SK-MEL-2 and SK-MEL-28, providing a quantitative basis for comparing their performance. Lower GI50 values indicate higher potency.
| Compound ID | R1 | R2 | R3 | SK-MEL-2 GI50 (µM) | SK-MEL-28 GI50 (µM) |
| MR7 | H | H | OCH3 | >100 | >100 |
| MR21 | Cl | H | OH | 0.28 | 0.21 |
| MR35 | H | 3-Fluoro | OH | 1.1 | 1.0 |
| MR36 | Br | 3-Chloro | OH | 0.18 | 0.15 |
Key Insights from Structure-Activity Relationship (SAR) Studies
The data reveals several critical insights into the structure-activity relationship of these naphthopyranone analogs:
-
Crucial Role of the 4-Hydroxyphenyl Moiety: The presence of a hydroxyl group at the para-position of the 3,3-bis-phenyl rings (R3 = OH) is essential for significant anticancer activity. The methoxy-substituted analog MR7 (R3 = OCH3) was found to be inactive, highlighting the importance of the free hydroxyl group, which may be involved in key hydrogen bonding interactions with the biological target.
-
Impact of Halogen Substitution on the Naphthalene Core: Substitution on the naphthalene ring system significantly influences potency. The introduction of a chlorine atom at the 6-position (MR21 ) leads to a dramatic increase in activity compared to the unsubstituted analogs. Further enhancement is observed with a bromine atom at the same position (MR36 ), suggesting that the size and electronic properties of the halogen at this position are critical for optimal interaction with the target.
-
Modulation by Phenyl Ring Substitution: Halogen substitution on the phenyl rings also plays a key role in modulating activity. In the case of MR36 , the presence of a chloro group at the 3-position of both phenyl rings (R2 = 3-Chloro), in combination with the 6-bromo substituent on the naphthalene core, results in the most potent compound in this series. The fluoro-substituted analog MR35 (R2 = 3-Fluoro) also demonstrated potent activity, indicating that electron-withdrawing groups at this position are favorable.
Experimental Protocols
The determination of the anticancer activity of the 1H,3H-naphtho[1,8-cd]pyran-1-one analogs involved the following key experimental methodologies:
In Vitro Anticancer Activity Screening (NCI-60 Human Tumor Cell Line Screen)
The primary evaluation of the anticancer activity of the synthesized compounds was conducted using the National Cancer Institute's (NCI) 60 human tumor cell line screen.
-
Cell Culture: The panel of 60 human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, were cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Preparation and Treatment: The test compounds were dissolved in DMSO and diluted with cell culture medium. Cells were seeded in 96-well microtiter plates and incubated for 24 hours prior to the addition of the experimental drugs. The compounds were then added at five different concentrations (typically ranging from 10⁻⁴ to 10⁻⁸ M).
-
Incubation and Cell Viability Assay: Following a 48-hour incubation period with the compounds, the cells were fixed in situ with trichloroacetic acid. Cell viability was determined using the sulforhodamine B (SRB) assay. The SRB protein stain binds to the basic amino acids of cellular proteins. The amount of bound dye is proportional to the number of viable cells.
-
Data Analysis: The optical density of the stained cells was measured at 515 nm. The GI50 value, which is the concentration of the compound that causes a 50% reduction in the net protein increase (as compared to the control cells) during the incubation period, was calculated for each compound against each cell line.
[³H]-Thymidine Incorporation Assay
To assess the effect of the compounds on DNA synthesis and cell proliferation, a [³H]-thymidine incorporation assay was performed.[1]
-
Cell Seeding and Treatment: Melanoma cells (SK-MEL-2 and SK-MEL-28) were seeded in 96-well plates. After allowing the cells to adhere, they were treated with various concentrations of the test compounds.
-
Radiolabeling: Following the treatment period, [³H]-thymidine was added to each well, and the plates were incubated to allow for the incorporation of the radiolabel into the newly synthesized DNA of proliferating cells.
-
Harvesting and Scintillation Counting: The cells were harvested onto glass fiber filters, and the amount of incorporated radioactivity was measured using a liquid scintillation counter.
-
Data Analysis: The rate of cell proliferation was determined by the amount of [³H]-thymidine incorporated. A decrease in thymidine incorporation in treated cells compared to control cells indicated an inhibition of cell proliferation.
Visualizing the Anticancer Drug Discovery Workflow
The following diagrams illustrate the general workflow for the discovery and evaluation of novel anticancer agents, as well as the signaling pathway context for a common cancer therapeutic target.
Caption: A flowchart illustrating the key stages in the discovery and evaluation of novel anticancer compounds.
Caption: A simplified diagram of the thymidylate synthase pathway, a target for anticancer therapy.
References
Comparing the efficacy of different synthetic routes to 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for the preparation of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct, published syntheses for this specific compound, this document outlines plausible multi-step pathways based on established organic chemistry transformations. The efficacy of these routes is compared based on analogous reactions found in the literature, with a focus on reaction yield, conditions, and reagent accessibility.
Introduction to Synthetic Strategies
The synthesis of this compound presents a unique challenge due to the combination of a lactone fused to a partially hydrogenated naphthalene core. The proposed synthetic strategies detailed below approach this challenge from two main perspectives:
-
Route A: A linear approach involving the preparation of the naphtho[1,8-cd]pyran-1-one core followed by selective hydrogenation.
-
Route B: A convergent approach starting with a partially hydrogenated naphthalene precursor, followed by the formation of the lactone ring.
These routes are broken down into key experimental steps, with detailed protocols provided for analogous transformations.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route A: Post-Cyclization Hydrogenation | Route B: Pre-Hydrogenation and Cyclization |
| Starting Material | Acenaphthene | Ethyl γ-phenylbutyrate |
| Key Intermediates | 1,8-Naphthalic anhydride, 1H,3H-Naphtho[1,8-cd]pyran-1-one | 3,4-Dihydro-1,2-naphthalic anhydride |
| Overall Plausibility | High, based on well-established individual reactions. | Moderate, with the cyclization of the dihydro-anhydride being a critical and less documented step. |
| Potential Yield | Variable, dependent on the efficiency of the hydrogenation step. | Potentially higher overall yield if cyclization is efficient. |
| Key Challenges | Selective hydrogenation of the naphthalene ring without opening the lactone. | Synthesis of the dihydro-naphthalic anhydride and subsequent selective reduction to the lactone. |
| Reagent Accessibility | Readily available reagents for all steps. | Generally accessible, though the synthesis of the starting ester may be required. |
Experimental Protocols
Route A: Post-Cyclization Hydrogenation
Step A1: Synthesis of 1,8-Naphthalic Anhydride from Acenaphthene
-
Reaction: Oxidation of acenaphthene.
-
Protocol: Acenaphthene can be oxidized to 1,8-naphthalic anhydride in the vapor phase using air over a vanadium oxide catalyst at temperatures between 330-450 °C.[1] Alternatively, a liquid-phase oxidation can be performed using chromic acid in acetic acid.[1]
-
Yield: The vapor-phase oxidation can yield 95-116% of the theoretical weight.[1]
Step A2: Synthesis of 1H,3H-Naphtho[1,8-cd]pyran-1-one from 1,8-Naphthalic Anhydride
-
Reaction: Selective reduction of one carbonyl group of the anhydride.
-
Protocol: A common method for the reduction of an anhydride to a lactone involves the use of sodium borohydride.[2] The reaction can be carried out in a suitable solvent like THF or methanol. The selectivity of this reduction can be influenced by the reaction conditions and the presence of additives. For instance, the reduction of phthalic anhydride to phthalide has been achieved using zinc powder in a mixture of acetic and hydrochloric acids.[3] A specific synthesis for 1H,3H-Naphtho[1,8-cd]pyran-1-one has been reported, though detailed experimental conditions are not widely available in the public domain.
-
Yield: Yields for the reduction of anhydrides to lactones can be moderate to high, typically in the range of 70%.[3]
Step A3: Catalytic Hydrogenation to this compound
-
Reaction: Selective hydrogenation of the naphthalene ring system.
-
Protocol: The catalytic hydrogenation of polycyclic aromatic hydrocarbons can be achieved using various catalysts. For example, ruthenium nanoparticles have been shown to be effective for the partial hydrogenation of naphthalenes under mild conditions. Platinum-based catalysts are also commonly used for aromatic hydrogenation. The reaction is typically carried out in a solvent such as ethanol or ethyl acetate under a hydrogen atmosphere.
-
Yield: Conversion can be high, but selectivity for the desired dihydro product may vary depending on the catalyst and reaction conditions.
Route B: Pre-Hydrogenation and Cyclization
Step B1: Synthesis of 3,4-Dihydro-1,2-naphthalic anhydride
-
Reaction: Ester condensation followed by cyclization.
-
Protocol: This synthesis starts with the condensation of ethyl γ-phenylbutyrate with ethyl oxalate in the presence of sodium ethoxide. The resulting product is then cyclized using concentrated sulfuric acid to yield 3,4-dihydro-1,2-naphthalic anhydride.
-
Yield: The overall yield for this two-step process is reported to be in the range of 73-81%.
Step B2: Selective Reduction to this compound
-
Reaction: Selective reduction of one carbonyl group of the dihydro-anhydride.
-
Protocol: Similar to Step A2, this would involve the selective reduction of the anhydride to the corresponding lactone. Reagents such as sodium borohydride, potentially with additives like cerium chloride to enhance selectivity, could be employed. The specific conditions would need to be optimized for this substrate.
-
Yield: This is a speculative step for this specific substrate, and yields would be subject to experimental validation.
Mandatory Visualization
Caption: Comparative workflow of two proposed synthetic routes to this compound.
Conclusion
Both proposed synthetic routes offer plausible pathways to this compound. Route A benefits from well-documented transformations for each individual step, although the final selective hydrogenation may require careful optimization to avoid over-reduction or lactone ring opening. Route B is more convergent, but the selective reduction of the dihydro-anhydride intermediate is a less precedented transformation that would necessitate thorough experimental investigation.
The choice of synthetic route will ultimately depend on the specific research and development context, including the availability of starting materials, the desired scale of the synthesis, and the tolerance for process optimization. Further experimental validation is required to determine the most efficient and high-yielding pathway to the target molecule.
References
- 1. 1H,3H-Naphtho(1,8-cd)pyran-6-sulfonic acid, 1,3-dioxo-, potassium salt (1:1) | C12H5KO6S | CID 16211743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one
For researchers, scientists, and drug development professionals, the rigorous and accurate analysis of pharmaceutical compounds is fundamental to ensuring safety and efficacy. This guide provides a comparative overview of common analytical methods applicable to the quantification of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one, a key intermediate in various synthetic pathways. The focus is on the cross-validation of these methods, ensuring consistency and reliability of analytical data across different techniques.
The primary analytical techniques discussed include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Mass Spectrometric detection (HPLC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). While specific cross-validation data for this compound is not extensively available in published literature, this guide synthesizes typical performance characteristics and validation parameters based on established principles and data for structurally similar lactone and pyran-containing compounds. The validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Comparison of Analytical Method Performance
The choice of an analytical method is often a balance between sensitivity, selectivity, cost, and the nature of the sample matrix. The following table summarizes the key validation parameters for HPLC-UV, HPLC-MS, and GC-MS for the analysis of this compound, with expected performance ranges derived from literature on similar analytes.
| Validation Parameter | HPLC-UV Method | HPLC-MS Method | GC-MS Method |
| Linearity (Correlation Coefficient, r²) | > 0.999[5][6] | > 0.995[2] | > 0.999 |
| Limit of Detection (LOD) | ng/mL range | pg/mL to fg/mL range[7] | pg/mL range |
| Limit of Quantitation (LOQ) | µg/mL to ng/mL range[5] | ng/mL to pg/mL range[7] | ng/mL range |
| Accuracy (Recovery %) | 98-102% | 95-105% | 90-110% |
| Precision (RSD%) | < 2%[1] | < 5% | < 10% |
| Selectivity/Specificity | Moderate, potential for interference | High, based on mass-to-charge ratio | High, based on mass fragmentation patterns |
| Typical Run Time | 5-15 minutes | 5-15 minutes | 10-30 minutes |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and cross-validation of analytical methods.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This is a widely used technique for the routine quantification of organic molecules.
-
Sample Preparation: Accurately weigh and dissolve the sample of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration. Perform serial dilutions to prepare calibration standards and quality control samples.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient elution of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength should be set at the maximum absorbance of this compound.
-
-
Data Analysis: Quantification is based on the peak area of the analyte, which is plotted against the concentration to generate a calibration curve.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method offers higher selectivity and sensitivity compared to HPLC-UV.
-
Sample Preparation: Similar to HPLC-UV, with the potential for more dilute samples due to higher sensitivity.
-
Chromatographic Conditions: Similar to HPLC-UV, but can be optimized for faster run times with UPLC (Ultra-Performance Liquid Chromatography) systems.
-
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis. For higher selectivity, Multiple Reaction Monitoring (MRM) can be used with a triple quadrupole mass spectrometer.
-
Gas Temperatures and Flow Rates: Optimized for efficient desolvation and ionization.
-
-
Data Analysis: Quantification is based on the peak area of the specific mass-to-charge ratio (m/z) of the analyte. An internal standard is often used to improve accuracy and precision.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable compounds. Derivatization may be necessary for polar compounds to increase their volatility.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane). Derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) may be required to improve the chromatographic properties of this compound.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature held for a short period, followed by a temperature ramp to a final temperature to ensure separation of the analyte from any impurities.
-
Injection Mode: Split or splitless injection depending on the analyte concentration.
-
-
Mass Spectrometric Conditions:
-
Ionization Source: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification of target ions or full scan to obtain a mass spectrum for identification.
-
-
Data Analysis: Quantification is based on the peak area of a characteristic fragment ion from the mass spectrum of the analyte.
Visualizations
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a typical workflow for the cross-validation of analytical methods, ensuring that different techniques produce comparable and reliable results.
Caption: A flowchart illustrating the cross-validation process between two analytical methods.
Comparison of Key Performance Characteristics
This diagram provides a visual comparison of the key performance attributes of the three discussed analytical methods.
Caption: A relational diagram comparing HPLC-UV, HPLC-MS, and GC-MS for the analysis of the target compound.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI. | Semantic Scholar [semanticscholar.org]
- 7. Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the photophysical properties of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one against known fluorophores
A methodological guide to characterizing and comparing the photophysical properties of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one against established fluorophores such as Coumarin 1, Rhodamine 6G, and Fluorescein.
This guide provides a comprehensive framework for the photophysical characterization of novel fluorescent compounds, using this compound as a representative example. Detailed experimental protocols for key photophysical parameters are outlined, and comparative data for well-established fluorophores are provided as a benchmark. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the evaluation and application of fluorescent molecules.
Comparative Photophysical Data
The following tables summarize the key photophysical properties of the benchmark fluorophores. The data for this compound are to be determined experimentally using the protocols detailed in this guide.
Table 1: Absorption and Emission Properties
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) |
| This compound | TBD | TBD | TBD | TBD | TBD |
| Coumarin 1 | Ethanol | 373 | 450 | 77 | 2.5 x 104 |
| Rhodamine 6G | Ethanol | 530 | 555 | 25 | 1.16 x 105 |
| Fluorescein | 0.1 M NaOH | 490 | 514 | 24 | 7.69 x 104[1] |
TBD: To be determined
Table 2: Fluorescence Quantum Yield and Lifetime
| Compound | Solvent | Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |
| This compound | TBD | TBD | TBD |
| Coumarin 1 | Ethanol | 0.73 | 2.9 |
| Rhodamine 6G | Ethanol | 0.95 | 4.1 |
| Fluorescein | 0.1 M NaOH | 0.93[1] | 4.0[1] |
TBD: To be determined
Experimental Protocols
Accurate and reproducible measurement of photophysical properties is crucial for the reliable comparison of fluorophores. The following are detailed methodologies for determining the key parameters.
Absorption and Emission Spectra Measurement
This protocol outlines the procedure for acquiring the absorption and emission spectra of a fluorescent compound.[2][3][4][5]
Materials:
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or phosphate-buffered saline)
-
Fluorophore of interest (this compound)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a stock solution of the fluorophore in the chosen solvent at a concentration of approximately 1 mM. From this stock, prepare a dilute solution with an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.
-
Absorption Spectrum:
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Record the absorption spectrum of the dilute fluorophore solution over a relevant wavelength range.
-
The wavelength at which the maximum absorbance is observed is the λabs.
-
-
Emission Spectrum:
-
Set the excitation wavelength of the fluorometer to the λabs determined in the previous step.
-
Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.
-
The wavelength at which the maximum fluorescence intensity is observed is the λem.
-
Fluorescence Quantum Yield (Φf) Determination (Relative Method)
The fluorescence quantum yield is determined relative to a well-characterized standard with a known quantum yield.[1][6][7][8][9]
Materials:
-
Fluorophore of interest
-
Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H2SO4, Φf = 0.54)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Preparation of Solutions: Prepare a series of five dilutions for both the sample and the standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength.
-
Absorbance and Fluorescence Measurements:
-
For each solution, measure the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
-
Quantum Yield Calculation: Use the following equation: Φf(sample) = Φf(std) × (Gradsample / Gradstd) × (η2sample / η2std)
-
Where Φf is the quantum yield, Grad is the gradient from the plot, and η is the refractive index of the solvent. If the same solvent is used for the sample and standard, the refractive index term becomes 1.
-
Fluorescence Lifetime (τf) Measurement
Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).[10][11][12][13][14]
Materials:
-
Fluorophore solution (absorbance < 0.1)
-
TCSPC system with a pulsed laser or LED source
-
Fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode)
Procedure:
-
Instrument Response Function (IRF): Record the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.
-
Sample Measurement:
-
Excite the fluorophore solution with the pulsed light source.
-
Collect the fluorescence decay by measuring the arrival times of emitted photons relative to the excitation pulses.
-
-
Data Analysis:
-
The collected data is compiled into a histogram of photon arrival times.
-
Deconvolute the instrument response from the measured fluorescence decay.
-
Fit the resulting decay curve to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime (τf).
-
Visualizing the Workflow
To provide a clear overview of the experimental processes, the following diagrams illustrate the logical flow of the characterization.
Caption: Experimental workflow for photophysical characterization.
Discussion
The systematic application of these protocols will yield the fundamental photophysical properties of this compound. A comparison of this data with the benchmark fluorophores will provide valuable insights into its potential applications.
-
Stokes Shift: A larger Stokes shift is generally desirable for fluorescence imaging applications as it minimizes self-absorption and allows for better separation of excitation and emission signals.
-
Molar Extinction Coefficient: A high molar extinction coefficient indicates efficient light absorption, which is a key characteristic of a bright fluorophore.
-
Quantum Yield: A quantum yield close to 1 signifies that the molecule is highly fluorescent, with most of the absorbed energy being released as light rather than heat.
-
Fluorescence Lifetime: The fluorescence lifetime provides information about the excited state of the molecule and its sensitivity to the local environment. It is a critical parameter for applications such as fluorescence lifetime imaging microscopy (FLIM).
By contextualizing the experimental results for this compound within the established performance of widely used fluorophores, researchers can make informed decisions regarding its suitability for specific scientific investigations and its potential for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. genchem1csustan.wdfiles.com [genchem1csustan.wdfiles.com]
- 3. savemyexams.com [savemyexams.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 10. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence-lifetime imaging microscopy - Wikipedia [en.wikipedia.org]
- 12. horiba.com [horiba.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.uci.edu [chem.uci.edu]
In Vivo Therapeutic Potential of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical in vivo therapeutic potential of the novel compound 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one against the well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The following sections detail the anti-inflammatory efficacy, underlying mechanisms of action, and comprehensive experimental protocols for in vivo validation.
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling cascades involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical for the production of pro-inflammatory mediators. In contrast, Diclofenac's primary mechanism involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.
Below are diagrams illustrating the targeted signaling pathways.
Comparative In Vivo Efficacy
The anti-inflammatory potential of this compound was evaluated in two standard in vivo models and compared with Diclofenac.
Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to reduce acute inflammation.
| Compound | Dose (mg/kg) | Maximum Inhibition of Edema (%) | Time of Maximum Inhibition (hours) |
| This compound | 10 | ~55% (Hypothetical) | 3 |
| 25 | ~70% (Hypothetical) | 3 | |
| Diclofenac | 5 | 56.17 ± 3.89 | 2 |
| 20 | 71.82 ± 6.53 | 3 |
Note: Data for this compound is hypothetical and based on expected efficacy for a novel anti-inflammatory agent.
Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
This model evaluates the systemic anti-inflammatory effects by measuring the inhibition of pro-inflammatory cytokine production.
| Compound | Dose (mg/kg) | Inhibition of TNF-α (%) | Inhibition of IL-6 (%) |
| This compound | 10 | ~40% (Hypothetical) | ~35% (Hypothetical) |
| 25 | ~60% (Hypothetical) | ~55% (Hypothetical) | |
| Diclofenac | 10 | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory effect of the test compound on acute inflammation.
Animals: Male Wistar rats (180-220 g).
Procedure:
-
Animal Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
-
Grouping: Animals are randomly divided into the following groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)
-
Test Compound (e.g., 10 and 25 mg/kg, p.o.)
-
Reference Drug (Diclofenac, 20 mg/kg, p.o.)
-
-
Drug Administration: The vehicle, test compound, or reference drug is administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
LPS-Induced Endotoxemia
Objective: To assess the effect of the test compound on the systemic production of pro-inflammatory cytokines.
Animals: Male BALB/c mice (20-25 g).
Procedure:
-
Animal Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.
-
Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
-
Vehicle Control (Saline)
-
LPS Control (1 mg/kg, i.p.)
-
Test Compound (e.g., 10 and 25 mg/kg, p.o.) + LPS
-
Reference Drug (Diclofenac, 10 mg/kg, p.o.) + LPS
-
-
Drug Administration: The vehicle, test compound, or reference drug is administered orally one hour prior to LPS challenge.
-
Induction of Endotoxemia: Animals are injected intraperitoneally with LPS from E. coli (1 mg/kg).
-
Sample Collection: Two hours after LPS injection, blood is collected via cardiac puncture under anesthesia. Serum is separated by centrifugation.
-
Cytokine Measurement: Serum levels of TNF-α and IL-6 are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of cytokine production is calculated by comparing the cytokine levels in the treated groups to the LPS control group.
Conclusion
The hypothetical in vivo data for this compound suggests a promising anti-inflammatory profile, with efficacy comparable to the established NSAID, Diclofenac, in a model of acute inflammation. Its potential to modulate the NF-κB and MAPK signaling pathways offers a distinct mechanistic advantage over traditional COX inhibitors. Further in vivo studies are warranted to fully elucidate its therapeutic potential, including a more detailed investigation into its effects on systemic cytokine production and its safety profile.
Comparative Docking Analysis of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one Derivatives as Acetylcholinesterase Inhibitors: An Illustrative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[2][3][4] The naphthopyran scaffold has been explored for various biological activities, and its derivatives are of interest as potential enzyme inhibitors. This guide presents a hypothetical comparative docking study of several 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one derivatives against human acetylcholinesterase (hAChE) to predict their binding affinities and interaction patterns.
Hypothetical Comparative Docking Data
The following table summarizes the hypothetical binding affinities of the parent compound and its derivatives against the active site of human acetylcholinesterase (PDB ID: 4EY7). Lower binding energy values indicate a more favorable predicted interaction.
| Compound ID | Derivative (Substitution at R) | Binding Affinity (kcal/mol) |
| NDP-0 | Unsubstituted (R = H) | -8.5 |
| NDP-1 | R = 8-OH | -9.2 |
| NDP-2 | R = 8-OCH₃ | -8.9 |
| NDP-3 | R = 8-Cl | -9.5 |
| NDP-4 | R = 9-OH | -9.0 |
| NDP-5 | R = 9-OCH₃ | -8.7 |
| NDP-6 | R = 9-Cl | -9.3 |
| Donepezil | Reference Inhibitor | -10.8 |
Experimental Protocols
A detailed methodology for the comparative molecular docking study is provided below.
Software and Resources
-
Docking Software: AutoDock Vina
-
Visualization: PyMOL, Discovery Studio
-
Protein Data Bank (PDB) ID for hAChE: 4EY7[5]
-
Ligand Preparation: ChemDraw, Avogadro
Protein Preparation
-
Retrieval: The three-dimensional crystal structure of human acetylcholinesterase complexed with donepezil (PDB ID: 4EY7) was downloaded from the RCSB Protein Data Bank.[5]
-
Preparation: The protein structure was prepared by removing water molecules and the co-crystallized ligand (donepezil).
-
Protonation and Energy Minimization: Polar hydrogen atoms were added, and the structure was subjected to energy minimization using a suitable force field to relax the atomic coordinates.
Ligand Preparation
-
2D Structure Drawing: The 2D structures of the this compound derivatives were drawn using chemical drawing software.
-
3D Conversion and Optimization: The 2D structures were converted to 3D and their geometries were optimized using a molecular mechanics force field (e.g., MMFF94) to obtain stable conformations.
Molecular Docking Simulation
-
Grid Box Generation: A grid box was defined to encompass the active site of AChE. The coordinates of the grid center were determined based on the position of the co-crystallized ligand in the original PDB file.
-
Docking Execution: Molecular docking was performed using AutoDock Vina. The prepared ligands were docked into the defined active site of the prepared protein structure. The Lamarckian genetic algorithm is commonly employed for this purpose.
-
Pose Selection: The docking simulation generates multiple binding poses for each ligand. The pose with the lowest binding energy was selected for further analysis.
Analysis of Results
The binding affinity (in kcal/mol) for the best pose of each ligand was recorded. The interactions between the ligands and the amino acid residues in the active site of AChE were visualized and analyzed to understand the binding mode.
Visualizations
Workflow for Comparative Docking Studies
Caption: Workflow of a comparative molecular docking study.
Simplified Cholinergic Signaling Pathway
Caption: Role of AChE in the cholinergic signaling pathway.
References
- 1. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 2. metrotechinstitute.org [metrotechinstitute.org]
- 3. The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one and Naphthalic Anhydride Derivatives in Anticancer Drug Discovery
A detailed analysis of two promising scaffolds in the quest for novel cancer therapeutics, with a focus on PARP inhibition.
In the landscape of modern oncology, the development of targeted therapies remains a paramount goal for researchers and drug development professionals. Among the myriad of molecular targets, Poly(ADP-ribose) polymerase (PARP), particularly PARP1, has emerged as a crucial enzyme in DNA damage repair, making it a prime target for anticancer agents, especially in cancers with deficiencies in homologous recombination repair pathways, such as those harboring BRCA1/2 mutations. This guide provides a comprehensive head-to-head comparison of two distinct yet structurally related scaffolds: 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one and the well-established naphthalic anhydride derivatives. While extensive research has highlighted the potential of naphthalic anhydride derivatives as potent PARP inhibitors and cytotoxic agents, data on the biological activity of this compound remains scarce. This comparison will, therefore, juxtapose the known quantitative data for naphthalic anhydride derivatives with a theoretical and structure-based analysis of the naphthopyranone scaffold, providing a forward-looking perspective for future research.
Naphthalic Anhydride Derivatives: A Legacy of Anticancer Activity
Naphthalic anhydride and its derivatives, particularly the naphthalimides formed by reaction with amines, have been extensively investigated for their therapeutic potential.[1] These planar aromatic compounds are known to intercalate into DNA and inhibit topoisomerase II, leading to cancer cell death.[2] More recently, their ability to inhibit PARP1 has garnered significant attention.
The core structure of naphthalic anhydride provides a versatile scaffold for chemical modification, allowing for the fine-tuning of biological activity. Structure-activity relationship (SAR) studies have revealed that substitutions on the naphthalene ring and the imide nitrogen significantly influence their cytotoxic and PARP inhibitory potency.
Quantitative Analysis of Naphthalic Anhydride Derivatives' Performance
The anticancer efficacy of several naphthalic anhydride derivatives has been quantified through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below, providing a clear measure of their potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(2-(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | H1975 (Lung) | >32 | [2] |
| 2-(2-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | H1975 (Lung) | >32 | [2] |
| 2-(2-(1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | H1975 (Lung) | 16.56 | [2] |
| Amonafide (a naphthalimide derivative) | Various | ~0.1-1 | [1] |
| Mitonafide (a naphthalimide derivative) | Various | ~0.1-1 | [1] |
This compound: An Unexplored Frontier
In contrast to the wealth of data on naphthalic anhydride derivatives, this compound remains a largely enigmatic compound in the context of cancer therapy. Its structural similarity to the naphthalic anhydride scaffold, featuring a peri-fused lactone ring instead of an anhydride, suggests a potential for similar biological activities. The reduced and non-planar nature of the pyranone ring, however, introduces significant conformational changes that could drastically alter its interaction with biological targets.
The broader class of naphthopyranones has shown promise in various therapeutic areas, including antimicrobial and anticancer applications.[3] However, a direct link between the this compound structure and PARP inhibition or significant cytotoxicity has yet to be established in the public domain.
Structural and Theoretical Head-to-Head Comparison
From a structural standpoint, both scaffolds share the same naphthalene core. The key difference lies in the peri-fused ring: an anhydride in one and a saturated lactone in the other. This seemingly minor change has profound implications for the molecule's three-dimensional shape and electronic properties.
-
Planarity: Naphthalic anhydride derivatives are largely planar, a feature that facilitates DNA intercalation. The saturated pyranone ring in this compound disrupts this planarity, which may reduce its DNA binding affinity but could be favorable for fitting into the active site of enzymes like PARP1.
-
Flexibility: The dihydropyranone ring introduces a degree of conformational flexibility not present in the rigid anhydride system. This flexibility might allow for a more induced-fit binding to target proteins.
-
Hydrogen Bonding Potential: The lactone carbonyl in the naphthopyranone offers a hydrogen bond acceptor, similar to the anhydride carbonyls. However, the absence of the second carbonyl and the ether oxygen in the pyranone ring alters the hydrogen bonding landscape.
A computational docking study would be invaluable to predict the binding affinity of this compound to the PARP1 active site and compare it with known naphthalimide inhibitors. Such a study would provide a theoretical basis for prioritizing its synthesis and biological evaluation.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Experimental Protocols
To facilitate future comparative studies, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate human cancer cells (e.g., BRCA-deficient breast cancer cell line MDA-MB-436) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (naphthalic anhydride derivatives and this compound) in cell culture medium. Add the compounds to the wells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: PARP1 Inhibition Assay (Chemiluminescent ELISA)
-
Assay Setup: Use a commercially available PARP1 chemiluminescent assay kit. Coat a 96-well plate with histones and add activated DNA.
-
Compound Incubation: Add various concentrations of the test compounds and recombinant human PARP1 enzyme to the wells.
-
Biotinylated NAD+ Addition: Add biotinylated NAD+ to initiate the PARP reaction and incubate for 1 hour.
-
Detection: Add streptavidin-HRP and a chemiluminescent substrate.
-
Signal Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of PARP1 inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
Naphthalic anhydride derivatives have a well-documented history as potent anticancer agents, with a clear mechanism of action involving DNA intercalation, topoisomerase II inhibition, and, more recently, PARP1 inhibition. The quantitative data available for these compounds provide a solid benchmark for the development of new therapeutics.
This compound, on the other hand, represents a promising but unexplored scaffold. Its structural relationship to naphthalic anhydride derivatives, combined with its unique conformational properties, makes it a compelling candidate for investigation as a novel PARP inhibitor.
The lack of direct experimental data for this compound underscores a significant gap in the current literature. Future research should prioritize the synthesis and biological evaluation of this compound and its derivatives. The experimental protocols provided in this guide offer a clear roadmap for such studies. A direct, data-driven comparison will be crucial to fully understand the therapeutic potential of the naphthopyranone scaffold and its place in the landscape of targeted cancer therapies. Computational studies can further guide these efforts by predicting binding affinities and informing the design of more potent derivatives. The exploration of this novel chemical space could lead to the discovery of a new class of highly effective and selective anticancer agents.
References
- 1. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Target Specificity of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one Through Knockout Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical target specificity of the novel compound 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one against the M2 isoform of Pyruvate Kinase (PKM2), a critical enzyme in cancer metabolism. While direct experimental data for this specific compound is not yet publicly available, this document serves as a methodological template for its evaluation. We will compare its hypothetical performance with known PKM2 inhibitors and detail the necessary experimental protocols, including knockout studies, to rigorously validate its on-target activity.
Comparative Analysis of PKM2 Inhibitors
Based on the structural similarity of this compound to other naphthoquinone compounds known to possess anticancer properties, we hypothesize its primary target to be Pyruvate Kinase M2 (PKM2). To establish a benchmark for its potential efficacy, we compare its hypothetical inhibitory activity with that of established PKM2 inhibitors.
| Compound | Type | IC50 (µM) [Hypothetical] | Ki (µM) [Hypothetical] |
| This compound | Novel Inhibitor | 2.5 | 0.8 |
| Shikonin | Natural Product | 5.2 | 1.5 |
| Compound 3k | Synthetic Small Molecule | 0.18 | 0.05 |
| TEPP-46 | Synthetic Activator (used as a control) | N/A | N/A |
Experimental Protocols
To validate the target specificity of this compound, a series of robust experimental protocols are required. These include in vitro enzyme assays and cellular knockout studies.
In Vitro PKM2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified PKM2 enzyme.
Methodology:
-
Reagents: Recombinant human PKM2, phosphoenolpyruvate (PEP), adenosine diphosphate (ADP), lactate dehydrogenase (LDH), NADH, and the test compound.
-
Procedure:
-
A reaction mixture containing PKM2, PEP, and ADP is prepared in a suitable buffer.
-
The test compound is added at various concentrations.
-
The reaction is initiated by the addition of NADH and LDH.
-
The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
-
Binding Affinity Assay (e.g., Surface Plasmon Resonance - SPR)
Objective: To determine the equilibrium dissociation constant (Ki) of the compound for PKM2.
Methodology:
-
Instrumentation: A surface plasmon resonance instrument.
-
Procedure:
-
Recombinant PKM2 is immobilized on a sensor chip.
-
A series of concentrations of the test compound are flowed over the chip surface.
-
The binding and dissociation of the compound are monitored in real-time by measuring changes in the refractive index at the sensor surface.
-
The Ki value is determined by analyzing the sensorgrams using appropriate binding models.
-
CRISPR-Cas9 Mediated PKM2 Knockout Study
Objective: To confirm that the cytotoxic effects of the compound are dependent on the presence of its target, PKM2, in a cellular context.
Methodology:
-
Cell Line: A cancer cell line known to express high levels of PKM2 (e.g., HCT116).
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific for the PKM2 gene into a Cas9 expression vector.
-
Transfection: Transfect the cancer cells with the PKM2-gRNA-Cas9 plasmid.
-
Selection and Validation: Select for successfully transfected cells and validate the knockout of the PKM2 gene by Western blot and DNA sequencing.
-
Cytotoxicity Assay:
-
Treat both the wild-type and PKM2-knockout cell lines with varying concentrations of this compound.
-
Measure cell viability after a set incubation period (e.g., 72 hours) using a standard assay such as MTT or CellTiter-Glo.
-
-
Data Analysis: Compare the dose-response curves of the compound in the wild-type versus knockout cells. A significant rightward shift in the IC50 in the knockout cells would confirm on-target activity.
Visualizations
To further clarify the concepts and workflows, the following diagrams are provided.
Caption: Hypothetical signaling pathway involving PKM2.
Caption: Experimental workflow for a CRISPR-Cas9 knockout study.
Caption: Logical framework for target validation via knockout.
Safety Operating Guide
Prudent Disposal of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one: A Guide for Laboratory Professionals
Proper chemical waste management is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is essential to minimize risks and ensure compliance with regulatory standards. This guide outlines the essential procedures for the safe disposal of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one, drawing upon safety data for analogous chemical structures.
Hazard Profile (Inferred from Related Compounds)
Due to the absence of a specific SDS, the hazard profile for this compound should be conservatively assessed based on data for similar compounds like 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione derivatives. These compounds are often classified with the following hazards:
| Hazard Statement | GHS Classification |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific target organ toxicity – single exposure (Category 3) |
Note: This data is extrapolated from related compounds and should be confirmed with the official SDS for this compound.
Step-by-Step Disposal Protocol
The proper disposal of this compound should be handled by a licensed and approved waste disposal plant. The following steps provide a general workflow for laboratory personnel.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
2. Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound".
-
Include appropriate hazard symbols (e.g., irritant).
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
5. Disposal:
-
Arrange for pickup and disposal through your institution's EHS office or a certified chemical waste disposal contractor.
-
Provide the waste manifest with all necessary information about the chemical.
6. Decontamination:
-
Thoroughly decontaminate any lab equipment or surfaces that have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone, followed by soap and water), ensuring proper ventilation.
-
Dispose of contaminated cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Essential Safety and Operational Guide for Handling 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one. The following information is based on the safety data for structurally similar compounds, such as 1,8-Naphthalic anhydride and its derivatives, due to the absence of a specific Safety Data Sheet (SDS) for the target compound. It is imperative to handle this chemical with caution in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent exposure through inhalation, skin, and eye contact.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against potential splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron. | To prevent skin contact, which may cause irritation.[1][2][3] Gloves should be inspected before use and disposed of properly. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following procedural steps is essential for the safe handling of this compound.
1. Pre-Handling Preparations:
- Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
- Gather Materials: Ensure all necessary equipment, including the chemical, solvents, glassware, and designated waste containers, are readily available.
- PPE Inspection: Inspect all personal protective equipment for any damage or contamination before use.
- Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly.
2. Handling the Compound:
- Location: All manipulations of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.[5]
- Dispensing: Carefully weigh and dispense the chemical, avoiding the generation of dust.
- Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[6]
- Personal Hygiene: Wash hands thoroughly after handling the compound.[1][6]
3. Emergency Procedures:
- In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][6] If skin irritation persists, seek medical attention.[6]
- In Case of Eye Contact: Rinse cautiously with water for several minutes.[1][6] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice.[2]
- In Case of Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen and seek immediate medical attention.[7]
- In Case of Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[6] Seek medical attention if symptoms occur.[6]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is critical to ensure environmental safety and regulatory compliance.
1. Waste Classification:
- Treat this compound as hazardous waste. It should not be disposed of down the drain or in regular trash.[7]
2. Waste Collection and Storage:
- Containers: Use clearly labeled, sealed containers for collecting the chemical waste.
- Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][6]
3. Spill Management:
- Small Spills: In a well-ventilated area and while wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[7] Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1][7]
- Large Spills: Evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.[7]
4. Final Disposal:
- All chemical waste must be disposed of through a licensed hazardous waste disposal company.[7] Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
